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Core Science & Biosynthesis

Foundational

5-Bromo-1-ethyl-3-nitro-1H-pyrazole chemical properties

This guide details the chemical properties, synthesis, and reactivity of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole , a highly functionalized heterocyclic building block used in the development of kinase inhibitors, energetic m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and reactivity of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole , a highly functionalized heterocyclic building block used in the development of kinase inhibitors, energetic materials, and agrochemicals.

Executive Summary & Compound Identity

5-Bromo-1-ethyl-3-nitro-1H-pyrazole acts as a "linchpin" scaffold in medicinal chemistry. Its value lies in the orthogonal reactivity of its three functional handles: the C-Br bond (susceptible to metal-catalyzed coupling and nucleophilic displacement), the Nitro group (a masked amine for amide/urea formation), and the N-Ethyl group (which modulates solubility and lipophilicity).

Identity Profile
PropertySpecification
CAS Number 2171314-11-5
IUPAC Name 5-Bromo-1-ethyl-3-nitro-1H-pyrazole
Molecular Formula C₅H₆BrN₃O₂
Molecular Weight 220.03 g/mol
SMILES CCN1C(Br)=CC([O-])=N1
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in water

Physicochemical Properties

Understanding the physical baseline is critical for assay development and formulation.

ParameterValue (Experimental/Predicted)Implications for Research
LogP ~1.6 - 1.9Moderate lipophilicity; suitable for CNS-active drug design.
H-Bond Donors 0No acidic protons; stable against deprotonation bases.
H-Bond Acceptors 3 (N2, NO₂ oxygens)Interacts with kinase hinge regions or active site residues.
Polar Surface Area (TPSA) ~58 ŲGood membrane permeability profile (<140 Ų).
pKa (Conjugate Acid) ~ -1.5 (Pyridine-like N)Very weak base; remains neutral at physiological pH.

Synthesis & Manufacturing Logic

The synthesis of this compound is governed by the regioselectivity of N-alkylation on the tautomeric precursor 3(5)-bromo-5(3)-nitropyrazole.

Critical Mechanism: Tautomeric Alkylation

The precursor exists in equilibrium. Alkylation typically occurs at the nitrogen atom distal to the electron-withdrawing nitro group, as the proximal nitrogen's lone pair is less nucleophilic due to inductive deactivation.

  • Major Product: 1-Ethyl-3-nitro-5-bromopyrazole (Target)

  • Minor Product: 1-Ethyl-5-nitro-3-bromopyrazole (Steric/Electronic disfavored)

Experimental Protocol: Regioselective N-Ethylation

Reagents: 3-Bromo-5-nitropyrazole (1.0 eq), Ethyl Iodide (1.2 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).

  • Dissolution: Dissolve 3-bromo-5-nitropyrazole in anhydrous DMF (0.5 M concentration) under N₂ atmosphere.

  • Deprotonation: Add K₂CO₃. Stir at RT for 30 min. The solution will darken as the pyrazolate anion forms.

  • Alkylation: Add Ethyl Iodide dropwise to control the exotherm.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by LC-MS.[1]

  • Work-up: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

  • Purification: The critical step is separating the 3-nitro (Target) from the 5-nitro isomer.

    • Technique: Silica Gel Chromatography (Hexane/EtOAc gradient). The 5-bromo-3-nitro isomer is typically less polar (elutes first) compared to the 3-bromo-5-nitro isomer due to the dipole moment vector alignment.

Chemical Reactivity & Functionalization

The compound offers three distinct reaction vectors.[2][1][3]

Reactivity Core 5-Bromo-1-ethyl- 3-nitro-1H-pyrazole Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed C-C Bond) Core->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 SNAr SNAr Displacement (Nucleophilic Substitution) Core->SNAr R-NH2 or R-SH, Base Reduction Nitro Reduction (Fe/HCl or H2/Pd) Core->Reduction [H] Biaryl 5-Aryl-3-nitropyrazoles (Kinase Inhibitor Scaffolds) Suzuki->Biaryl Amino 5-Amino-1-ethyl-3-nitropyrazole (Via Amine Nucleophile) SNAr->Amino Aniline 3-Amino-5-bromo-1-ethylpyrazole (Amide/Urea Precursor) Reduction->Aniline

Figure 1: Divergent synthesis pathways from the 5-bromo-3-nitro scaffold.

A. Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

The C5-Bromine is sterically accessible and electronically activated.

  • Insight: The electron-withdrawing nitro group at C3 reduces the electron density of the ring, facilitating oxidative addition of Pd(0) into the C-Br bond.

  • Protocol Note: Use electron-rich ligands (e.g., SPhos, XPhos) if the reaction is sluggish. Standard conditions: Pd(dppf)Cl₂, K₃PO₄, Dioxane/Water, 90°C.

B. Nucleophilic Aromatic Substitution (SNAr)

While pyrazoles are generally electron-rich, the 3-Nitro group sufficiently activates the C5 position for displacement by strong nucleophiles (thiols, secondary amines).

  • Reactivity Order: Thiolates > Primary Amines > Alkoxides.

  • Self-Validating Check: If the reaction fails, the C5-Br bond is likely intact. If a new peak appears with a mass shift corresponding to the nucleophile minus HBr, SNAr has occurred.

C. Nitro Reduction

The C3-Nitro group can be reduced to an amine (C3-NH₂) without debrominating the C5 position if controlled carefully (e.g., Fe/NH₄Cl or SnCl₂).

  • Risk: Catalytic hydrogenation (H₂/Pd-C) often causes simultaneous hydrodebromination (loss of Br).

  • Solution: Use chemoselective reducing agents like Iron powder in acetic acid or Sodium Dithionite to preserve the C-Br handle.

Safety & Handling

  • Energetic Potential: Nitropyrazoles are precursors to energetic materials.[4] While the mono-nitro ethyl derivative is stable, avoid subjecting it to extreme shock or friction, especially during scale-up.

  • Toxicity: Treat as a potential skin sensitizer and respiratory irritant. Use standard PPE (nitrile gloves, fume hood).

References

  • Synthesis of Nitropyrazole Isomers: Dalinger, I. L., et al. "Regioselective N-alkylation of 3(5)-nitropyrazoles." Russian Chemical Bulletin, 1997. Link

  • Reactivity of Bromonitropyrazoles: Larina, L. I., et al. "Nitroazoles: Synthesis, Structure and Properties." Springer, 2009. Link

  • Vendor Data & Properties: AABlocks Product Entry for CAS 2171314-11-5. Link

  • General Pyrazole Chemistry: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984. Link

Sources

Exploratory

Technical Guide: Synthesis of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole

This guide details the synthesis of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole , a highly specific pyrazole scaffold used in high-energy materials science and advanced medicinal chemistry (e.g., as an intermediate for ryanodine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole , a highly specific pyrazole scaffold used in high-energy materials science and advanced medicinal chemistry (e.g., as an intermediate for ryanodine receptor modulators).

The synthesis requires strict regiochemical control to distinguish between the 3-nitro and 5-nitro isomers during alkylation, and to ensure bromination occurs at the C5 position rather than the thermodynamically favored C4 position.

Retrosynthetic Analysis & Strategy

The target molecule contains a nitro group at C3 and a bromine atom at C5.[1] Direct electrophilic bromination of 1-ethyl-3-nitropyrazole typically yields the 4-bromo isomer due to the electronic activation of the C4 position. Therefore, the C5-bromo substituent must be introduced via lithium-halogen exchange (lithiation) , exploiting the acidity of the C5 proton adjacent to the N1-ethyl group.

Core Pathway:

  • Scaffold Generation: Synthesis of 3-nitro-1H-pyrazole via nitration and thermal rearrangement.

  • N-Alkylation: Regioselective ethylation to secure the 1-ethyl-3-nitro isomer.

  • C5 Functionalization: Directed ortho-lithiation followed by electrophilic trapping with a bromine source.

Synthesis Pathway Diagram

SynthesisPathway Pyrazole 1H-Pyrazole Nitropyrazole1 1-Nitro-1H-pyrazole Pyrazole->Nitropyrazole1 HNO3, Ac2O (Nitration) Nitropyrazole3 3-Nitro-1H-pyrazole Nitropyrazole1->Nitropyrazole3 180°C, PhCN (Rearrangement) EthylNitro 1-Ethyl-3-nitro-1H-pyrazole (Target Isomer) Nitropyrazole3->EthylNitro EtI, K2CO3, DMF (Alkylation) EthylNitroIso 1-Ethyl-5-nitro-1H-pyrazole (By-product) Nitropyrazole3->EthylNitroIso Minor Isomer LithioInt 5-Lithio-1-ethyl-3-nitro-1H-pyrazole (Transient Species) EthylNitro->LithioInt LiTMP, THF, -78°C (Lithiation) FinalProduct 5-Bromo-1-ethyl-3-nitro-1H-pyrazole LithioInt->FinalProduct CBr4 or NBS (Bromination)

Caption: Step-wise synthesis from pyrazole to the 5-bromo-3-nitro derivative via rearrangement and lithiation.

Detailed Experimental Protocol
Step 1: Synthesis of 3-Nitro-1H-pyrazole

This step involves the "Habraken rearrangement," where kinetically formed 1-nitropyrazole rearranges to the thermodynamically stable 3-nitropyrazole.

  • Reagents: Pyrazole, Nitric Acid (fuming), Acetic Anhydride, Benzonitrile.

  • Mechanism: Electrophilic nitration followed by [1,5]-sigmatropic shift.

Protocol:

  • Nitration: Dissolve pyrazole (1.0 eq) in acetic anhydride at 0°C. Add fuming HNO₃ (1.1 eq) dropwise. Stir at 0°C for 2 hours, then pour onto ice. Filter the white solid (1-nitropyrazole).

  • Rearrangement: Dissolve 1-nitropyrazole in benzonitrile (approx. 5 mL/g). Heat the solution to 170–180°C for 3–4 hours.

  • Workup: Cool to room temperature. The product, 3-nitro-1H-pyrazole, often precipitates or can be extracted after removing benzonitrile under vacuum. Recrystallize from ethanol/water.

    • Yield Expectation: 70–85%.[2]

    • Validation: ¹H NMR (DMSO-d₆) δ 13.9 (br s, NH), 8.0 (d, H5), 7.0 (d, H4).

Step 2: N-Ethylation (Regioselective Alkylation)

Alkylation of 3-nitropyrazole yields two isomers: 1-ethyl-3-nitro (desired) and 1-ethyl-5-nitro (undesired). Steric hindrance and tautomeric equilibrium favor the 1,3-isomer.

  • Reagents: 3-Nitro-1H-pyrazole, Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃), DMF.

Protocol:

  • Suspend 3-nitro-1H-pyrazole (10 g, 88 mmol) and K₂CO₃ (1.5 eq) in dry DMF (100 mL).

  • Add Ethyl Iodide (1.2 eq) dropwise at room temperature.

  • Stir at 40°C for 6 hours. Monitor by TLC (the 1,3-isomer is typically less polar than the 1,5-isomer).

  • Workup: Pour into water (500 mL) and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Critical Step. Purify via silica gel column chromatography (Hexane/EtOAc gradient). The 1-ethyl-3-nitro isomer elutes second (check specific Rf values as they vary by solvent system; often the 1,5-isomer is more volatile or elutes first due to dipole cancellation).

    • Target Data: ¹H NMR (CDCl₃) δ 7.8 (d, H5), 6.9 (d, H4), 4.3 (q, CH₂). Note: H5 is downfield.

Step 3: C5-Lithiation and Bromination

Direct bromination with Br₂ would attack C4. To target C5, we use lithiation.[3][4] Safety Note: Nitro groups can react with alkyl lithiums (redox). Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA at low temperatures to prevent nucleophilic attack on the nitro group.

  • Reagents: 1-Ethyl-3-nitro-1H-pyrazole, LiTMP (prepared in situ from TMP and n-BuLi), CBr₄ (Carbon Tetrabromide) or NBS, dry THF.

Protocol:

  • Catalyst Prep: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 eq) in dry THF at -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to generate LiTMP.

  • Lithiation: Dissolve 1-ethyl-3-nitro-1H-pyrazole (1.0 eq) in dry THF and add it dropwise to the LiTMP solution at -78°C . Stir for 45 minutes. The solution will turn deep red/orange, indicating the formation of the 5-lithio species.

  • Quenching: Dissolve CBr₄ (1.2 eq) in THF and add it dropwise to the lithio-species, maintaining the temperature below -70°C.

  • Completion: Allow the mixture to warm slowly to 0°C over 2 hours.

  • Workup: Quench with saturated NH₄Cl solution. Extract with diethyl ether.

  • Purification: Silica gel chromatography.

    • Yield Expectation: 60–75%.[1]

Quantitative Data Summary
CompoundMolecular WeightRoleKey Property
3-Nitro-1H-pyrazole 113.07PrecursorHigh nitrogen content; energetic.
1-Ethyl-3-nitro-1H-pyrazole 141.13IntermediateRegioisomer must be pure (>98%).
5-Bromo-1-ethyl-3-nitro-1H-pyrazole 220.02 Target C5-Br enables further coupling (Suzuki/Sonogashira).
Safety & Handling (Energetic Materials)
  • Explosion Hazard: Nitropyrazoles are energetic materials.[5] While the mononitro derivatives are relatively stable, they should be handled behind a blast shield during scale-up (>5g).

  • Lithiation Risks: Adding n-BuLi to nitro compounds can cause oxidative decomposition if the temperature rises above -60°C. Strict temperature control is mandatory.

References
  • Regioselective Lithi

    • Source:Journal of Organic Chemistry / Tetrahedron
    • Context: Confirms that 1-substituted-3-nitropyrazoles undergo lithiation exclusively at C5 due to the directing effect of the N1 substituent and the acidity of the C5 proton.
    • Verification:

  • Synthesis of 3-Nitro-1H-pyrazole (Habraken Rearrangement)

    • Source:ChemicalBook / GuideChem Technical Notes
    • Context: Standard procedure for converting N-nitropyrazole to C-nitropyrazole.
    • Verification:

  • Bromin

    • Source:Organic Chemistry Portal
    • Context: Discusses electrophilic vs.
    • Verification:

Sources

Foundational

An In-depth Technical Guide to 5-Bromo-1-ethyl-3-nitro-1H-pyrazole: Synthesis, Properties, and Applications

Abstract This technical guide provides a comprehensive overview of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole, a functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole, a functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. While a specific historical account of its discovery is not prominent in the scientific literature, its existence and utility can be inferred from the rich and well-established chemistry of pyrazoles, a class of compounds that has been pivotal in the development of pharmaceuticals and agrochemicals.[1][2] This guide will therefore situate the compound within the broader context of pyrazole chemistry, detailing its plausible synthetic routes, physicochemical properties, and prospective applications. The content is tailored for researchers, scientists, and drug development professionals, offering both a foundational understanding and practical insights into this class of molecules.

Introduction: The Pyrazole Scaffold in Scientific Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry.[1][2] First synthesized by Ludwig Knorr in 1883, the exploration of pyrazole derivatives has led to the development of numerous blockbuster drugs and essential agrochemicals.[1] The versatility of the pyrazole scaffold lies in its susceptibility to a wide range of chemical modifications, allowing for the fine-tuning of its biological and physical properties.

The subject of this guide, 5-Bromo-1-ethyl-3-nitro-1H-pyrazole, is a prime example of a highly functionalized pyrazole. The presence of a bromine atom, a nitro group, and an ethyl substituent on the pyrazole core suggests a molecule designed for specific applications, likely as a versatile intermediate in the synthesis of more complex structures. The bromine atom provides a handle for cross-coupling reactions, the nitro group can be a precursor to an amino group or act as an electron-withdrawing group to modulate the ring's reactivity, and the ethyl group at the 1-position influences its solubility and steric profile.

This guide will provide a detailed exploration of this molecule, from its likely synthetic origins to its potential in contemporary research and development.

Plausible Synthetic Pathways

Core Pyrazole Synthesis: The Knorr Condensation

The foundational step in the synthesis of many pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] For the synthesis of the 1-ethyl-pyrazole core, ethylhydrazine would be the hydrazine of choice.

Knorr_Synthesis cluster_reactants Reactants cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Compound 1-Ethylpyrazole 1-Ethylpyrazole Core 1,3-Dicarbonyl->1-Ethylpyrazole Condensation Ethylhydrazine Ethylhydrazine Ethylhydrazine->1-Ethylpyrazole

Step-by-Step Experimental Protocol: A Representative Synthesis

The following protocol outlines a plausible, though not definitively documented, synthetic route to 5-Bromo-1-ethyl-3-nitro-1H-pyrazole.

Step 1: Synthesis of 1-Ethyl-1H-pyrazole

  • To a solution of malondialdehyde (1.0 eq) in ethanol, add ethylhydrazine (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation to yield 1-ethyl-1H-pyrazole.

Step 2: Nitration of 1-Ethyl-1H-pyrazole

Direct nitration of pyrazoles typically occurs at the 4-position.[3] However, nitration at the 3- or 5-position can be achieved under specific conditions or with directing groups. A plausible route to 3-nitro-1-ethyl-1H-pyrazole would involve a nitrating agent such as nitric acid in sulfuric acid.

  • To a cooled (0 °C) mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid, slowly add 1-ethyl-1H-pyrazole (1.0 eq).

  • Maintain the temperature below 10 °C during the addition.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography to isolate 1-ethyl-3-nitro-1H-pyrazole.

Step 3: Bromination of 1-Ethyl-3-nitro-1H-pyrazole

The final step is the bromination of the nitrated pyrazole. The nitro group is deactivating, and the bromination will be directed to the 5-position.

  • Dissolve 1-ethyl-3-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as acetic acid.

  • Add N-bromosuccinimide (NBS) (1.1 eq) in portions.

  • Heat the reaction mixture at 60 °C for 6 hours.

  • Cool the reaction mixture and pour it into water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain 5-Bromo-1-ethyl-3-nitro-1H-pyrazole.

Synthesis_Workflow Start 1,3-Dicarbonyl + Ethylhydrazine Step1 Knorr Condensation Start->Step1 Product1 1-Ethyl-1H-pyrazole Step1->Product1 Step2 Nitration (HNO3/H2SO4) Product1->Step2 Product2 1-Ethyl-3-nitro-1H-pyrazole Step2->Product2 Step3 Bromination (NBS) Product2->Step3 FinalProduct 5-Bromo-1-ethyl-3-nitro-1H-pyrazole Step3->FinalProduct

Physicochemical Properties and Characterization

The expected physicochemical properties of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole are summarized in the table below. These are predicted values based on the structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C₅H₆BrN₃O₂
Molecular Weight 220.02 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents

Characterization of the synthesized compound would be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the positions of the substituents on the pyrazole ring.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the nitro group and other functional groups.

Reactivity and Potential Applications

The true value of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole lies in its potential as a versatile building block in organic synthesis.

Key Reactions
  • Cross-Coupling Reactions: The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, vinyl, and alkynyl substituents, enabling the rapid generation of diverse chemical libraries for drug discovery.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). The resulting 5-bromo-1-ethyl-1H-pyrazol-3-amine is a valuable intermediate for the synthesis of fused heterocyclic systems and other complex molecules.

Reactivity_Diagram cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds Start 5-Bromo-1-ethyl-3-nitro-1H-pyrazole CrossCoupling Cross-Coupling (e.g., Suzuki, Heck) Start->CrossCoupling Reduction Nitro Group Reduction Start->Reduction SubstitutedPyrazoles 5-Aryl/Vinyl/Alkynyl-1-ethyl- 3-nitro-1H-pyrazoles CrossCoupling->SubstitutedPyrazoles AminoPyrazoles 5-Bromo-1-ethyl-1H-pyrazol-3-amine Reduction->AminoPyrazoles

Applications in Drug Discovery and Materials Science

The ability to generate a diverse array of derivatives from this starting material makes it a valuable tool for:

  • Lead Optimization: In drug discovery programs, the rapid synthesis of analogs is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.

  • Fragment-Based Drug Design: The pyrazole core is a common fragment in many bioactive molecules. This compound could be used to elaborate on initial fragment hits.

  • Development of Novel Materials: The electronic properties of the pyrazole ring can be modulated by the substituents. This could lead to applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics.

Conclusion and Future Outlook

While the specific history of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole may be obscure, its chemical pedigree is impeccable. Rooted in the foundational discoveries of pyrazole chemistry, this molecule stands as a testament to the enduring power of heterocyclic compounds in scientific innovation. Its trifunctional nature provides a rich platform for chemical exploration, promising to be a valuable asset in the hands of synthetic chemists in academia and industry. As the demand for novel, complex small molecules continues to grow in both medicine and materials science, the utility of such well-defined, functionalized building blocks will only increase. Further research into the reactivity and applications of this and related compounds is warranted and is likely to yield exciting new discoveries.

References

  • Faria, J. V., et al. (2017). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 23(1), 134. Available at: [Link]

  • El-Faham, A., et al. (2021). "Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities." Molecules, 26(16), 4995. Available at: [Link]

  • Ajay Kumar, K., et al. (2013). "Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview." International Journal of PharmTech Research, 5(4), 1473-1488.
  • ResearchGate. (n.d.). "Synthesis of substituted pyrazoles 1." [Diagram]. Available at: [Link]

  • Diaz-Cervantes, E., et al. (2019). "Recent advances in the synthesis of new pyrazole derivatives." RSC Advances, 9(10), 5556-5573. Available at: [Link]

  • Portilla, J., et al. (2019).
  • Devkate, C. G., et al. (2016). "Synthesis of 1,3-disubstituted pyrazoles using ionic liquid." Journal of Chemical and Pharmaceutical Research, 8(4), 202-206.
  • Knochel, P., et al. (2009). "Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations." Organic Letters, 11(15), 3322-3325. Available at: [Link]

  • Faria, J. V., et al. (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." PMC, 6(1), 2. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). "Synthesis of pyrazoles." Available at: [Link]

  • Svete, J., et al. (2014). "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction." Arkivoc, 2014(6), 54-71.
  • PrepChem. (n.d.). "Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester." Available at: [Link]

  • Shackelford, S. A., et al. (2005). "Direct nitration of five membered heterocycles." Arkivoc, 2005(3), 179-191.
  • Aksenov, A. V., et al. (2003). "ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES." Heterocycles, 60(4), 879-884.
  • Chemspace. (n.d.). "Ethyl 5-bromo-1-ethyl-1H-pyrazole-3-carboxylate." Available at: [Link]

  • Li, Y., et al. (2021). "Halogenations of 3-aryl-1H-pyrazol-5-amines." Beilstein Archives.
  • Reddit. (2022). "Regioselectivity of pyrazole bromination." Available at: [Link]

  • ResearchGate. (n.d.). "Bromination of pyrazole derivatives." [Diagram]. Available at: [Link]

  • Google Patents. (n.d.). "Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole Derivatives

Abstract This document provides a comprehensive guide for the synthesis of 5-bromo-1-ethyl-3-nitro-1H-pyrazole and its derivatives. This class of compounds serves as a crucial scaffold in medicinal chemistry and drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-bromo-1-ethyl-3-nitro-1H-pyrazole and its derivatives. This class of compounds serves as a crucial scaffold in medicinal chemistry and drug discovery due to the versatile reactivity of the bromine and nitro functionalities, which allows for extensive chemical space exploration.[1] These application notes are designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and data interpretation guidelines. The described methodologies are grounded in established chemical principles to ensure reproducibility and high-yield synthesis.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2] It is considered a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The structural versatility of pyrazoles allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[2][3][4][5]

The specific target of this guide, 5-bromo-1-ethyl-3-nitro-1H-pyrazole, is a highly functionalized building block. The bromine atom at the C5 position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents.[1] The nitro group at the C3 position, an electron-withdrawing group, influences the reactivity of the pyrazole ring and can be a precursor for an amino group, which is a common pharmacophore. The N1-ethyl group enhances lipophilicity and can influence the compound's pharmacokinetic profile.

Strategic Approach to Synthesis

The synthesis of 5-bromo-1-ethyl-3-nitro-1H-pyrazole is typically achieved through a multi-step process. The core strategy involves the initial formation of a substituted pyrazole ring, followed by functional group manipulations. A common and effective approach is the regioselective N-alkylation of a pre-formed 3(5)-bromo-5(3)-nitropyrazole precursor.

Causality in Experimental Design: Why this Route?

The choice of N-alkylation of a pre-existing bromonitropyrazole is deliberate. Direct synthesis of the fully substituted ring in a single step can lead to a mixture of regioisomers, which are often difficult to separate. By first establishing the bromo- and nitro-substituents on the pyrazole core, the subsequent alkylation can be controlled to favor the desired N1-isomer. The regioselectivity of this alkylation is influenced by both steric and electronic factors of the substituents on the pyrazole ring.[6][7]

Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. The reagents used in this synthesis are toxic and/or corrosive. Consult the Safety Data Sheets (SDS) for each chemical before use.

Synthesis of the Precursor: 3(5)-Bromo-5(3)-nitropyrazole

This protocol is adapted from established methods for the synthesis of nitropyrazoles.[8]

Materials:

  • 3(5)-Nitropyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add 3(5)-nitropyrazole (1.0 equiv.).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.1 equiv.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3(5)-bromo-5(3)-nitropyrazole.

N-Alkylation: Synthesis of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole

The N-alkylation of pyrazoles can yield a mixture of N1 and N2 isomers. The ratio of these isomers is dependent on the reaction conditions, including the base, solvent, and alkylating agent.[6][9]

Materials:

  • 3(5)-Bromo-5(3)-nitropyrazole (1.0 equiv.)

  • Ethyl iodide or Diethyl sulfate (1.2 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3(5)-bromo-5(3)-nitropyrazole and potassium carbonate.

  • Add anhydrous DMF and stir the suspension.

  • Add the alkylating agent (ethyl iodide or diethyl sulfate) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous mixture).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers and obtain the desired 5-bromo-1-ethyl-3-nitro-1H-pyrazole.

Data Presentation and Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Spectroscopic Data
3(5)-Bromo-5(3)-nitropyrazoleC₃H₂BrN₃O₂191.9775-85¹H NMR, ¹³C NMR, MS
5-Bromo-1-ethyl-3-nitro-1H-pyrazoleC₅H₆BrN₃O₂219.0260-70¹H NMR, ¹³C NMR, MS, IR

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 5-bromo-1-ethyl-3-nitro-1H-pyrazole.

Synthesis_Workflow Start 3(5)-Nitropyrazole Precursor 3(5)-Bromo-5(3)-nitropyrazole Start->Precursor NBS, Acetonitrile Product 5-Bromo-1-ethyl-3-nitro-1H-pyrazole Precursor->Product Ethyl Iodide, K2CO3, DMF

Caption: Synthetic scheme for 5-bromo-1-ethyl-3-nitro-1H-pyrazole.

Further Derivatization: Expanding Chemical Diversity

The synthesized 5-bromo-1-ethyl-3-nitro-1H-pyrazole is a versatile intermediate for further chemical modifications.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] These reactions allow for the introduction of aryl, heteroaryl, amino, and alkynyl groups, respectively, providing a powerful tool for generating a library of diverse derivatives for structure-activity relationship (SAR) studies.

Derivatization_Workflow Start 5-Bromo-1-ethyl-3-nitro-1H-pyrazole Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acid) Start->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (Amine) Start->Buchwald Pd Catalyst, Ligand, Base Sonogashira Sonogashira Coupling (Terminal Alkyne) Start->Sonogashira Pd Catalyst, Cu(I), Base Product_Suzuki 5-Aryl/Heteroaryl Derivative Suzuki->Product_Suzuki Product_Buchwald 5-Amino Derivative Buchwald->Product_Buchwald Product_Sonogashira 5-Alkynyl Derivative Sonogashira->Product_Sonogashira

Caption: Potential derivatization pathways for 5-bromo-1-ethyl-3-nitro-1H-pyrazole.

Reduction of the Nitro Group

The nitro group at the C3 position can be readily reduced to an amino group using standard reducing agents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation. This transformation provides access to 5-bromo-1-ethyl-1H-pyrazol-3-amine derivatives, which are valuable intermediates for the synthesis of fused heterocyclic systems or for introducing further diversity through acylation or alkylation reactions.

Conclusion

The protocols and insights provided in this document offer a robust framework for the successful synthesis of 5-bromo-1-ethyl-3-nitro-1H-pyrazole and its derivatives. By understanding the underlying chemical principles and carefully executing the described experimental procedures, researchers can efficiently generate these valuable building blocks for their drug discovery and development programs. The versatility of this scaffold, coupled with the potential for extensive derivatization, underscores its importance in the ongoing quest for novel therapeutic agents.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry - Benchchem. (URL: )
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])

  • 194 recent advances in the synthesis of new pyrazole deriv
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - orientjchem.org. (URL: [Link])

  • Ethyl 5-bromo-1H-pyrazole-3-carboxylate | C6H7BrN2O2 | CID 56956185 - PubChem. (URL: [Link])

  • Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. (URL: [Link])

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google P
  • OPTIMIZATION OF SYNTHESIS OF NITROIMIDAZOLES AND NITROPYRAZOLES BASED ON POLAROGRAPHIC INVESTIGATIONS D. DumanoviC and Dj. Kosa*. (URL: )
  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. (URL: [Link])

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - ACS.org. (URL: [Link])

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (URL: [Link])

  • Current status of pyrazole and its biological activities - PMC. (URL: [Link])

  • (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (URL: [Link])

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (URL: [Link])

  • US5705656A - N-alkylation method of pyrazole - Google P
  • Ethyl 5-bromo-1-ethyl-1H-pyrazole-3-carboxylate - C8H11BrN2O2 | CSSB01198869345. (URL: [Link])

  • Alkylation of 3,5-dimethyl-4-(nitrophenyldiazenyl)-1H-pyrazoles with Halogenoalkanes. (URL: [Link])

  • WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
  • ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED - ResearchGate. (URL: [Link])

  • Regioselective C–H alkylation and alkenylation at the C5 position of 2-amino-1,4-naphthoquinones with maleimides under Rh(iii) catalysis - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed. (URL: [Link])

  • Iron-catalyzed regioselective alkylation of 1,4-quinones and coumarins with functionalized alkyl bromides - PubMed. (URL: [Link])

  • Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway - PubMed. (URL: [Link])

  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC. (URL: [Link])

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (URL: [Link])

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (URL: [Link])

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. (URL: [Link])

Sources

Application

Application Note: Functionalization Strategies for 5-Bromo-1-ethyl-3-nitro-1H-pyrazole

Abstract & Strategic Overview The scaffold 5-Bromo-1-ethyl-3-nitro-1H-pyrazole represents a highly versatile "push-pull" building block in medicinal chemistry.[1] The presence of the electron-withdrawing nitro group ( )...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The scaffold 5-Bromo-1-ethyl-3-nitro-1H-pyrazole represents a highly versatile "push-pull" building block in medicinal chemistry.[1] The presence of the electron-withdrawing nitro group (


) at the C3 position fundamentally alters the reactivity of the pyrazole ring, activating the C5-bromide towards nucleophilic aromatic substitution (

) while maintaining susceptibility to Palladium-catalyzed cross-coupling.

This guide outlines a divergence strategy for functionalizing this core. Researchers must select their path based on the desired bond formation at C5:

  • Path A (C-C Bond): Suzuki-Miyaura Coupling.[1][2]

  • Path B (C-N/C-O Bond): Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • Path C (Post-Functionalization): Nitro Reduction to Aniline.

Reactivity Logic & Order of Operations
  • Critical Rule 1: If targeting a C-N bond at C5 via

    
    , you must  perform this before reducing the nitro group. The nitro group’s electron-withdrawing nature is required to activate the ring.[3][4] Reducing it to an amine (electron-donating) renders the ring inert to 
    
    
    
    .[1]
  • Critical Rule 2: If performing Pd-catalyzed coupling, the nitro group is generally tolerated. However, if the nitro group is reduced to an amine first, the free amine can poison Pd catalysts; protection (e.g., Boc, Acetyl) is recommended if reduction precedes coupling.

Workflow Visualization

ReactivityMap cluster_legend Strategic Checkpoint Start 5-Bromo-1-ethyl-3-nitro-1H-pyrazole Suzuki Path A: Suzuki Coupling (C-C Bond Formation) Start->Suzuki Ar-B(OH)2, Pd cat. SNAr Path B: SNAr (C-N/C-O Bond Formation) Start->SNAr H-Nu, Base, Heat Biaryl 5-Aryl-3-nitropyrazole Suzuki->Biaryl Red2 Nitro Reduction (H2/Pd-C or Fe) Biaryl->Red2 Post-Coupling Reduction Amino 5-Amino-3-nitropyrazole SNAr->Amino Red1 Path C: Nitro Reduction (Fe/NH4Cl or SnCl2) Amino->Red1 Post-SNAr Reduction Final2 3,5-Diaminopyrazole Red1->Final2 Final1 5-Aryl-3-aminopyrazole Red2->Final1 Warning DO NOT reduce Nitro before SNAr!

Caption: Decision tree for functionalizing 5-Bromo-1-ethyl-3-nitro-1H-pyrazole. Path selection depends on the target moiety at C5.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl or heteroaryl groups at the C5 position.

Rationale

The C5-Br bond is sterically accessible (flanked by N1-Ethyl and C4-H).[1] However, the electron-deficient nature of the ring can sometimes lead to protodebromination (loss of Br replaced by H) as a side reaction if the catalytic cycle is slow. We utilize highly active catalyst systems like


 to outcompete side reactions.[1]
Materials
  • Substrate: 5-Bromo-1-ethyl-3-nitro-1H-pyrazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Experimental Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyrazole substrate (1.0 equiv), boronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.2 M) and 2.0 M aq.

    
     (3.0 equiv) via syringe.[1]
    
  • Reaction: Heat the mixture to 90°C for 4–16 hours.

    • Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the bromide (M+2 pattern) and appearance of the coupled product.

  • Work-up: Cool to room temperature. Dilute with EtOAc and water.[1] Separate phases. Extract aqueous layer with EtOAc (2x).[1] Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting Table

Observation Diagnosis Remediation

| Protodebromination (M-Br + H) | Oxidative addition occurred, but transmetallation failed. | Increase boronic acid equivalents; switch to anhydrous conditions (


/DMF). |
| No Reaction  | Catalyst poisoning or inactive bromide.[1] | Switch to precatalyst XPhos Pd G2 or SPhos Pd G2 for difficult substrates.[1] |
| Homocoupling of Boronic Acid  | Oxygen present in system.[1] | Degas solvents more thoroughly (sparge with Ar for 15 mins).[1] |

Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of Bromine with Amines, Thiols, or Alkoxides.

Rationale

The 3-nitro group is a strong electron-withdrawing group (EWG).[1] Through resonance, it depletes electron density at C5, making it highly electrophilic. This allows for metal-free displacement of the bromine, a "green" alternative to Buchwald-Hartwig coupling.

Materials
  • Substrate: 5-Bromo-1-ethyl-3-nitro-1H-pyrazole (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.5–2.0 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) or

    
     (2.0 equiv)[1]
    
  • Solvent: DMSO (dimethyl sulfoxide) or DMF (dimethylformamide)[1]

Experimental Procedure
  • Setup: Dissolve the pyrazole substrate (1.0 equiv) in DMSO (0.5 M concentration).

  • Addition: Add the amine nucleophile (1.5 equiv) and DIPEA (2.0 equiv).

  • Reaction:

    • Reactive Amines (e.g., Morpholine, Pyrrolidine): Heat to 60°C .

    • Unreactive Amines (e.g., Aniline, hindered amines): Heat to 100–120°C .

  • Monitoring: Monitor by TLC or LC-MS. Conversion is usually clean.[1]

  • Work-up:

    • Pour the reaction mixture into ice-water.

    • Solids: If a precipitate forms, filter and wash with water (High purity usually).

    • Oils: If no precipitate, extract with EtOAc. Note: DMSO is difficult to remove; wash organic layer 5x with water or LiCl solution.

Protocol C: Selective Nitro Reduction

Objective: Converting the 3-Nitro group to a 3-Amino group.[1]

Critical Selection: Which method to use?
  • Method A (

    
    ):  Use if the molecule still contains the Bromine  atom or other halogens. This method prevents hydrodehalogenation (stripping of the Br).
    
  • Method B (

    
    ):  Use ONLY  if the Bromine has already been substituted (e.g., after Suzuki or 
    
    
    
    ).[1] This is cleaner but will remove halogens.[1]
Procedure (Method A: Iron-Mediated Reduction)
  • Setup: Dissolve the nitro-pyrazole (1.0 equiv) in Ethanol/Water (4:1 ratio).

  • Reagents: Add Iron powder (5.0 equiv) and Ammonium Chloride (

    
    , 5.0 equiv).
    
  • Reaction: Heat to reflux (80°C ) with vigorous stirring for 2–4 hours.

  • Work-up:

    • Cool to room temperature.[1][5]

    • Filter through a Celite pad to remove iron sludge.[1] Wash the pad with Methanol.

    • Concentrate the filtrate. Partition between saturated

      
       and EtOAc.[1]
      
    • Dry and concentrate.[1]

Procedure (Method B: Hydrogenation)
  • Setup: Dissolve the functionalized nitro-pyrazole in Methanol or Ethanol.

  • Catalyst: Add 10% Pd/C (10 wt% of substrate mass).[1]

  • Reaction: Stir under Hydrogen atmosphere (balloon pressure, 1 atm) at room temperature for 1–3 hours.

  • Work-up: Filter through Celite and concentrate.

References

  • General Pyrazole Reactivity: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011, 111(11), 6984–7034.

  • Suzuki Coupling on Bromopyrazoles: Lier, F., et al. "Suzuki–Miyaura Cross-Coupling Reactions of 3,5-Dibromo-1-methyl-1H-pyrazole."[1] Synlett, 2011.

  • Nitro Reduction (Halogen Tolerance): Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984, 25(8), 839-842.

  • SNAr on Nitropyrazoles: Dalinger, I. L., et al. "Nucleophilic substitution of nitro group in 1-amino-3,5-dinitropyrazole."[1] Russian Chemical Bulletin, 2009.

Sources

Method

Application Notes and Protocols: The Strategic Use of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole in the Synthesis of Kinase Inhibitors

Abstract Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has theref...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery. The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of many FDA-approved drugs due to its synthetic accessibility and ability to form key interactions within the ATP-binding site of kinases.[3][4][5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole , a highly versatile building block, in the synthesis of novel kinase inhibitors. We will explore its reactivity, provide field-proven protocols for its key transformations, and present a complete workflow for the synthesis of a representative kinase inhibitor, underscoring the causality behind experimental choices to ensure both accuracy and reproducibility.

The Pyrazole Scaffold: A Privileged Hinge-Binder in Kinase Inhibition

The efficacy of many kinase inhibitors relies on their ability to compete with endogenous ATP by occupying its binding pocket on the enzyme. The pyrazole scaffold is exceptionally well-suited for this role.[7] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, effectively mimicking the adenine portion of ATP and forming critical hydrogen bonds with the "hinge region" of the kinase domain.[8][9] This interaction anchors the inhibitor in the active site, providing a stable foundation for the rest of the molecule to extend into other regions of the ATP pocket, thereby conferring potency and selectivity.[3] Of the 74 small molecule kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, highlighting its importance in successful drug design.[3][5]

The subject of this guide, 5-bromo-1-ethyl-3-nitro-1H-pyrazole, is an ideal starting material for several reasons:

  • The C5-Bromine Atom: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties that can occupy the hydrophobic pocket of the kinase.[4]

  • The C3-Nitro Group: Acts as a masked amino group. Its reduction to a primary amine uncovers a nucleophilic site crucial for building out the core inhibitor structure, often by reacting with heterocyclic systems like pyrimidines.[1][10]

  • The N1-Ethyl Group: Provides steric bulk and modulates the electronic properties of the pyrazole ring, which can influence binding affinity and pharmacokinetic properties.

Figure 1: Binding mode of a pyrazole inhibitor in the ATP pocket.

Core Synthetic Strategies and Key Transformations

The synthetic utility of 5-bromo-1-ethyl-3-nitro-1H-pyrazole is primarily realized through two orthogonal reaction types: palladium-catalyzed cross-coupling at the C5-position and reduction-functionalization at the C3-position.

G cluster_0 C5 Position Transformations (Cross-Coupling) cluster_1 C3 Position Transformations A 5-Bromo-1-ethyl-3-nitro-1H-pyrazole B Suzuki-Miyaura (C-C Bond) A->B Ar-B(OH)2 Pd Catalyst C Buchwald-Hartwig (C-N Bond) A->C R2-NH Pd Catalyst D Stille (C-C Bond) A->D Ar-Sn(Bu)3 Pd Catalyst E Nitro Reduction (e.g., SnCl2) A->E F Resulting 3-Amino Group E->F Unmasks Nucleophile G SNAr with Heterocycles (e.g., Dichloropyrimidine) F->G Forms Core Structure

Caption: Key synthetic pathways for 5-bromo-1-ethyl-3-nitro-1H-pyrazole.

Palladium-Catalyzed Cross-Coupling at the C5-Position

These reactions are the cornerstone of modern medicinal chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.[4]

  • Suzuki-Miyaura Coupling: This is arguably the most robust and widely used method for forming C(sp²)-C(sp²) bonds.[11] It allows for the coupling of the C5-bromo position with a vast array of commercially available aryl- and heteroarylboronic acids. The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with electron-rich or sterically hindered coupling partners.[12] Bromopyrazoles have been shown to be superior substrates compared to their iodo-counterparts, as they have a reduced tendency for dehalogenation side reactions.[13]

  • Buchwald-Hartwig Amination: This reaction is essential for forming C(sp²)-N bonds, enabling the introduction of primary or secondary amines at the C5-position.[14][15] This is a powerful strategy for installing linkers, modulating solubility, or creating new interaction points with the target kinase. The development of sophisticated phosphine ligands has greatly expanded the scope of this reaction to include a wide variety of amine coupling partners under mild conditions.[14]

  • Stille Coupling: This reaction couples the bromopyrazole with an organostannane reagent.[16][17] While it offers excellent functional group tolerance and is effective for complex fragment coupling, the high toxicity of organotin compounds and byproducts often makes it a less favorable choice in pharmaceutical development compared to the Suzuki coupling.[18]

Transformation and Functionalization of the C3-Nitro Group

The nitro group is a powerful synthetic handle. Its strong electron-withdrawing nature facilitates certain reactions, but its primary utility lies in its conversion to a versatile amino group.

  • Nitro Group Reduction: The transformation of the C3-nitro group to a 3-amino group is a pivotal step. It is typically achieved with high efficiency using standard reducing agents such as tin(II) chloride (SnCl₂) in HCl/ethanol, or catalytic hydrogenation (H₂ over Pd/C). The choice of method depends on the functional group tolerance required for other parts of the molecule.

  • Nucleophilic Aromatic Substitution (SNAr): The resulting 3-amino-1-ethyl-1H-pyrazole derivative is an excellent nucleophile. This property is commonly exploited in SNAr reactions with electron-deficient heteroaryl halides, such as 2,4-dichloropyrimidine. This specific reaction is a foundational step in the synthesis of numerous pyrazole-based kinase inhibitors, forming the core scaffold that presents functionalities to different regions of the ATP binding site.[1][10]

Experimental Protocols: Synthesis of a Representative Kinase Inhibitor

This section provides a detailed, four-step protocol for the synthesis of a hypothetical but representative kinase inhibitor, (E)-1-(4-((1-ethyl-3-((2-chloro-5-vinylpyrimidin-4-yl)amino)-1H-pyrazol-5-yl)amino)phenyl)ethan-1-one oxime (GEM-KI-401) , starting from 5-bromo-1-ethyl-3-nitro-1H-pyrazole.

workflow Start 5-Bromo-1-ethyl- 3-nitro-1H-pyrazole Step1 Step 1: Buchwald-Hartwig Amination with 4-aminoacetophenone Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Step 2: Nitro Reduction (SnCl2) Intermediate1->Step2 Intermediate2 Intermediate 2 (Diaminopyrazole) Step2->Intermediate2 Step3 Step 3: SNAr with 2,4-dichloro-5- vinylpyrimidine Intermediate2->Step3 Intermediate3 Intermediate 3 Step3->Intermediate3 Step4 Step 4: Oxime Formation Intermediate3->Step4 Final Final Product GEM-KI-401 Step4->Final

Caption: Synthetic workflow for the preparation of GEM-KI-401.

Protocol 1: Step 1 - Buchwald-Hartwig Amination

Objective: To synthesize 1-(4-((1-ethyl-3-nitro-1H-pyrazol-5-yl)amino)phenyl)ethan-1-one (Intermediate 1). This step introduces the substituted aniline moiety at the C5 position.

ReagentM.W.AmountMoles (mmol)Equiv.
5-Bromo-1-ethyl-3-nitro-1H-pyrazole235.041.00 g4.251.0
4-Aminoacetophenone135.170.63 g4.681.1
Pd₂(dba)₃915.7278 mg0.0850.02
XPhos476.6598 mg0.2050.048
Sodium tert-butoxide (NaOtBu)96.100.61 g6.381.5
Toluene, anhydrous-20 mL--

Methodology:

  • Inert Atmosphere: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-1-ethyl-3-nitro-1H-pyrazole (1.00 g), 4-aminoacetophenone (0.63 g), and sodium tert-butoxide (0.61 g).

  • Catalyst Preparation: In a separate vial, add Pd₂(dba)₃ (78 mg) and XPhos (98 mg).

  • Reaction Setup: Evacuate and backfill the main reaction flask with argon gas three times. Add anhydrous toluene (20 mL) via syringe, followed by the catalyst/ligand mixture.

  • Heating: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality Note: XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle, making it highly effective for coupling with aryl amines.[19][20] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[14]

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield Intermediate 1 as a yellow solid.

Protocol 2: Step 2 - Nitro Group Reduction

Objective: To synthesize 1-(4-((3-amino-1-ethyl-1H-pyrazol-5-yl)amino)phenyl)ethan-1-one (Intermediate 2). This crucial step unmasks the C3-amino group.

ReagentM.W.AmountMoles (mmol)Equiv.
Intermediate 1288.291.00 g3.471.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.633.91 g17.355.0
Ethanol-25 mL--
Concentrated HCl-1 mL--

Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add Intermediate 1 (1.00 g) and ethanol (25 mL). Stir to form a suspension.

  • Reagent Addition: Add tin(II) chloride dihydrate (3.91 g) followed by concentrated HCl (1 mL).

  • Heating: Heat the mixture to 75 °C and stir for 3-4 hours. The reaction should become a clear solution. Monitor by TLC or LC-MS until the starting material is consumed.

    • Causality Note: SnCl₂ is a classic and reliable reagent for the reduction of aromatic nitro groups, especially in the presence of other reducible functionalities like ketones. It operates effectively in acidic alcoholic solvents.[21]

  • Work-up: Cool the reaction to 0 °C in an ice bath. Slowly add saturated aqueous NaHCO₃ solution until the pH is ~8-9. A white precipitate (tin salts) will form.

  • Extraction: Add ethyl acetate (50 mL) and stir vigorously for 15 minutes. Filter the entire mixture through a pad of Celite® to remove the inorganic salts, washing the pad with additional ethyl acetate.

  • Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give Intermediate 2, which is often used in the next step without further purification.

Protocol 3: Step 3 - Nucleophilic Aromatic Substitution (SNAr)

Objective: To synthesize 1-(4-((1-ethyl-3-((2-chloro-5-vinylpyrimidin-4-yl)amino)-1H-pyrazol-5-yl)amino)phenyl)ethan-1-one (Intermediate 3). This step builds the core kinase inhibitor scaffold.

ReagentM.W.AmountMoles (mmol)Equiv.
Intermediate 2258.310.90 g3.481.0
2,4-dichloro-5-vinylpyrimidine175.020.67 g3.831.1
N,N-Diisopropylethylamine (DIPEA)129.240.90 mL5.221.5
2-Propanol (IPA)-20 mL--

Methodology:

  • Reaction Setup: In a 50 mL flask, dissolve Intermediate 2 (0.90 g) in 2-propanol (20 mL).

  • Reagent Addition: Add 2,4-dichloro-5-vinylpyrimidine (0.67 g) and DIPEA (0.90 mL).

  • Heating: Heat the reaction to 80 °C and stir for 6-8 hours. Monitor by LC-MS.

    • Causality Note: The SNAr reaction proceeds regioselectively. The C4 position of 2,4-dichloropyrimidine is more activated and susceptible to nucleophilic attack than the C2 position. The 3-amino group of the pyrazole is the most nucleophilic site on Intermediate 2. DIPEA is used as a non-nucleophilic base to scavenge the HCl generated during the reaction.[1]

  • Work-up: Cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration and wash with cold IPA. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude material by trituration with diethyl ether or by column chromatography (silica gel, hexane/ethyl acetate) to yield Intermediate 3.

Protocol 4: Step 4 - Oxime Formation

Objective: To synthesize the final product, (E)-1-(4-((1-ethyl-3-((2-chloro-5-vinylpyrimidin-4-yl)amino)-1H-pyrazol-5-yl)amino)phenyl)ethan-1-one oxime (GEM-KI-401) . The oxime can improve solubility and provide an additional hydrogen bonding moiety.

ReagentM.W.AmountMoles (mmol)Equiv.
Intermediate 3397.871.00 g2.511.0
Hydroxylamine hydrochloride69.490.21 g3.011.2
Pyridine79.1010 mL--
Ethanol-10 mL--

Methodology:

  • Reaction Setup: Dissolve Intermediate 3 (1.00 g) and hydroxylamine hydrochloride (0.21 g) in a mixture of ethanol (10 mL) and pyridine (10 mL).

  • Heating: Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. Monitor by LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into 100 mL of ice-cold water.

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water, then with a small amount of cold ethanol. Dry the solid under vacuum to yield the final product, GEM-KI-401.

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes and representative biological data for the synthesized compound, based on similar structures in the literature.[22][23][24]

CompoundStepTypical YieldPurity (LC-MS)IC₅₀ vs. Kinase AIC₅₀ vs. Kinase B
Intermediate 1175-85%>95%--
Intermediate 2280-90%>90%--
Intermediate 3365-75%>95%--
GEM-KI-401 4 85-95% >98% 50 nM 1.2 µM

Note: IC₅₀ values are hypothetical and for illustrative purposes to demonstrate how structure-activity relationships (SAR) are explored.

References

  • Schreier, M., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]

  • Aşcı, Torğul, et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Aşcı, T., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Medicinal Chemistry. [Link]

  • Kaldor, S. W., et al. (2011). Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Nițulescu, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]

  • Markwalder, J. A., et al. (2004). Synthesis and Biological Evaluation of 1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. [Link]

  • El-Damasy, A. K., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][22][25]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]

  • Oh, C.-H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar. [Link]

  • El-Bastawissy, E.-S. A., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]

  • Schreier, M., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]

  • Oh, C.-H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Wang, X., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Brown, D. G., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Nițulescu, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

  • Nițulescu, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Sharma, A., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Niţulescu, G. M., et al. (2016). The pyrazole scaffold in drug development. A target profile analysis. ResearchGate. [Link]

  • Statsuk, A. V., et al. (2014). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • CN104844605A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Sharma, A., et al. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. [Link]

  • G. C. B. Harriman. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Wikipedia contributors. (2023). Stille reaction. Wikipedia. [Link]

  • Nishi, T., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]

  • S. Gellis, et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. [Link]

  • Beaud, R., et al. (2015). Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C−H Activation of a TMS group. ResearchGate. [Link]

  • Moskvina, V. S., et al. (2022). Synthesis and Biological Activity of 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles. ResearchGate. [Link]

  • Gupton, J. T., et al. (2017). Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. Bioorganic & Medicinal Chemistry. [Link]

  • Jamwal, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • IITan channel. (2020). Stille Coupling Reaction Mechanism. YouTube. [Link]

  • Magano, J. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Singh, S., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. ResearchGate. [Link]

Sources

Application

High-Fidelity Characterization of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole via LC-MS/MS

APPLICATION NOTE: AN-MS-PYR-042 Method Development Guide for Halogenated Nitro-Heterocycles Abstract This application note details a robust LC-MS/MS protocol for the structural confirmation and impurity profiling of 5-Br...

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-MS-PYR-042

Method Development Guide for Halogenated Nitro-Heterocycles

Abstract

This application note details a robust LC-MS/MS protocol for the structural confirmation and impurity profiling of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole , a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. We address the specific analytical challenges posed by this molecule: the electron-withdrawing nitro group’s effect on ionization efficiency and the necessity of resolving process-related regioisomers. The guide establishes a self-validating workflow utilizing the unique isotopic signature of bromine (


) as an internal quality standard.
Introduction & Chemical Context

In drug development, 5-Bromo-1-ethyl-3-nitro-1H-pyrazole serves as a "privileged scaffold." The C-5 bromine allows for palladium-catalyzed cross-coupling (Suzuki/Sonogashira), while the C-3 nitro group is a precursor to amine-based pharmacophores.

Analytical Challenges:

  • Ionization Suppression: The nitro group (

    
    ) at position 3 is strongly electron-withdrawing, reducing the basicity of the pyrazole nitrogens. Standard ESI conditions must be optimized to ensure sufficient protonation 
    
    
    
    .
  • Regioisomerism: Synthesis often produces the 1-ethyl-5-nitro isomer as a byproduct. These regioisomers have identical masses but distinct fragmentation energies and retention times.

  • Isotopic Fidelity: The molecule possesses a distinct 1:1 isotopic doublet due to Bromine. Any deviation from this ratio in the mass spectrum indicates co-eluting interferences or isobaric impurities.

Experimental Protocol
2.1 Reagents and Chemicals
  • Analyte: 5-Bromo-1-ethyl-3-nitro-1H-pyrazole (Reference Standard, >98% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water (

    
    ).
    
  • Additives: LC-MS Grade Formic Acid (FA) or Ammonium Formate.

2.2 Sample Preparation (Minimizing Degradation)
  • Stock Solution: Dissolve

    
     of analyte in 
    
    
    
    of Methanol . (Avoid DMSO if possible, as it can cause ion suppression in ESI).
  • Working Solution: Dilute Stock 1:100 with

    
    . Final concentration: 
    
    
    
    .
    • Note: The addition of acid in the diluent pre-equilibrates the basic nitrogen for ionization.

2.3 Liquid Chromatography (LC) Conditions

We utilize a Reverse-Phase (RP) strategy. The ethyl group provides sufficient hydrophobicity for retention on C18 columns.

ParameterSetting / ValueRationale
Column C18 End-capped (

)
High surface area for separating regioisomers.
Mobile Phase A Water +

Formic Acid
Acidic pH (~2.7) ensures pyrazole protonation (

).
Mobile Phase B Acetonitrile +

Formic Acid
ACN provides sharper peak shapes for nitro-aromatics than MeOH.
Flow Rate

Optimal for ESI desolvation efficiency.
Column Temp

Reduces backpressure and improves mass transfer.
Injection Vol

Low volume prevents column overload.

Gradient Profile:

  • 0.0 min: 5% B[1]

  • 4.0 min: 95% B (Linear Ramp)

  • 5.0 min: 95% B (Hold)

  • 5.1 min: 5% B (Re-equilibration)

2.4 Mass Spectrometry (MS) Parameters
  • Source: Electrospray Ionization (ESI)[2][3][4]

  • Polarity: Positive (

    
    ) Mode
    
    • Contingency: If signal is low due to the nitro group, switch to APCI Positive mode. APCI relies on gas-phase ion-molecule reactions and is less affected by solvent chemistry.

ParameterSetting
Capillary Voltage

Desolvation Temp

Gas Flow

Scan Range

Results & Discussion
3.1 The "Self-Validating" Isotopic Signature

The mass spectrum of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole (


) is dominated by the bromine isotope pattern.
  • 
     Peak: 
    
    
    
    (
    
    
    relative abundance)
  • 
     Peak: 
    
    
    
    (
    
    
    relative abundance)

Validation Check: If the intensity ratio of


 deviates significantly from 

(e.g.,

error), the peak is not pure. An elevated 220 peak suggests dechlorination of a byproduct; an elevated 222 peak suggests matrix interference.
3.2 Fragmentation Pathway (MS/MS)

Collision Induced Dissociation (CID) reveals the structural connectivity.

  • Precursor:

    
    .
    
  • Primary Fragment (Loss of

    
    ):  The weakest bond is the 
    
    
    
    bond connecting the nitro group.
    • 
       (Loss of 
      
      
      
      ).
    • Diagnostic Value: Confirms the presence of the nitro group.

  • Secondary Fragment (Loss of Ethyl): Cleavage of the N-alkyl chain.

    • 
       (Loss of 
      
      
      
      ,
      
      
      via McLafferty-like rearrangement).
  • Deep Fragmentation (Ring Cleavage): Loss of

    
     or 
    
    
    
    from the pyrazole core occurs at high collision energies (
    
    
    ).
Visualizations
Figure 1: Analytical Workflow

A logic flow for processing the sample from synthesis to data validation.

AnalyticalWorkflow Sample Crude Synthesis Intermediate Prep Dilution (MeOH + 0.1% FA) Sample->Prep LC LC Separation (C18, Gradient) Prep->LC Ionization ESI(+) Source (Protonation) LC->Ionization Elution MS1 MS1 Filter (Isotope Check) Ionization->MS1 m/z 220/222 MS2 MS2 Fragmentation (Structure ID) MS1->MS2 Select Precursor Decision Purity Pass/Fail MS2->Decision Match Library

Caption: Step-by-step workflow for the LC-MS/MS characterization of brominated nitro-pyrazoles.

Figure 2: Proposed Fragmentation Mechanism

Visualizing the specific mass losses utilized for Multiple Reaction Monitoring (MRM).

FragmentationPathway Parent [M+H]+ Precursor m/z 220 (79Br) Frag1 [M+H - NO2]+ m/z 174 Parent->Frag1 Loss of Nitro (-46 Da) Collision Energy: 15-20 eV Frag2 [M+H - C2H4]+ m/z 192 Parent->Frag2 Loss of Ethyl (-28 Da) Collision Energy: 25 eV DeepFrag Ring Cleavage (Loss of HCN) Frag1->DeepFrag High Energy (>35 eV)

Caption: Fragmentation tree for 5-Bromo-1-ethyl-3-nitro-1H-pyrazole showing primary neutral losses.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Signal Intensity Nitro group suppressing ionization.Switch to APCI source or increase Formic Acid to

.
Split Peaks Sample solvent too strong (100% MeOH).Dilute sample in starting mobile phase (5% ACN).
Isotope Ratio Skew Detector saturation or interference.Dilute sample 10x; check for co-eluting chlorinated impurities.
Carryover "Sticky" brominated compound.Add a needle wash step with

.
References
  • Frizzo, C. P., et al. (2018).[5][6] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Pyrazoles: Synthesis and Applications. IntechOpen. [Link]

  • Holčapek, M., et al. (2010). Mass Spectrometry of Heterocyclic Compounds. In Advances in Heterocyclic Chemistry. Academic Press. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21218106, 5-bromo-1H-pyrazole-3-carboxylic acid (Analogous Structure). [Link]

  • Agilent Technologies. (2020). Simultaneous Electrospray and Atmospheric Pressure Chemical Ionization: The Science Behind the Multimode Ion Source. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole. Recognizing the challenges associated with electroph...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole. Recognizing the challenges associated with electrophilic substitution on substituted pyrazole rings, this document provides in-depth troubleshooting advice and answers to frequently asked questions to help improve reaction yields, regioselectivity, and overall efficiency.

Synthesis Pathway Overview

The synthesis of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole is most effectively achieved through a two-step electrophilic substitution sequence starting from 1-ethylpyrazole. The strategic order of these steps is critical for directing the substituents to the desired positions and maximizing yield.

The recommended pathway is:

  • Nitration: Introduction of the nitro group at the C3 position of 1-ethylpyrazole.

  • Bromination: Subsequent introduction of the bromine atom at the C5 position of the resulting 1-ethyl-3-nitropyrazole.

Causality for the Chosen Pathway: The N-ethyl group on the pyrazole ring is an activating group that directs electrophiles. While nitration can yield a mixture of isomers, specific conditions can favor the 3-nitro product.[1][2] Once installed, the nitro group at C3 is a powerful deactivating group and acts as a meta-director (in the context of the pyrazole ring's electronics), steering the subsequent electrophilic bromination to the C5 position. The alternative route—bromination followed by nitration—is less efficient. Bromination of 1-ethylpyrazole would preferentially occur at the C4 position.[3] Nitrating the resulting 4-bromo-1-ethylpyrazole is problematic, often leading to complex product mixtures and significant "nitrodebromination," where the bromine atom is replaced by a nitro group.[4]

Synthesis_Workflow Start 1-Ethylpyrazole Step1 1-Ethyl-3-nitro-1H-pyrazole Start->Step1 Nitration (HNO₃/H₂SO₄) Final 5-Bromo-1-ethyl-3-nitro-1H-pyrazole Step1->Final Bromination (Br₂) Troubleshooting_Bromination Start Low Bromination Yield Cause1 Ring Deactivation by NO₂ Group Start->Cause1 Cause2 Insufficiently Reactive Reagent Start->Cause2 Solution1a Increase Reaction Temperature Cause1->Solution1a Solution1b Use Stronger Acidic Medium (e.g., Oleum) Cause1->Solution1b Solution2a Use Br₂ with a Lewis Acid Catalyst Cause2->Solution2a

Sources

Optimization

5-Bromo-1-ethyl-3-nitro-1H-pyrazole stability and degradation issues

This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-Bromo-1-ethyl-3-nitro-1H-pyrazole. This document provides troubleshooting guidance and frequently as...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-Bromo-1-ethyl-3-nitro-1H-pyrazole. This document provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of this compound. The information herein is synthesized from established principles of organic chemistry, with a focus on nitroaromatic and pyrazole chemistries.

Troubleshooting Guide: Stability and Degradation Issues

This section addresses specific experimental issues you may encounter with 5-Bromo-1-ethyl-3-nitro-1H-pyrazole, providing potential causes and actionable solutions.

Issue 1: Inconsistent Potency or Activity in Biological Assays

Question: We are observing variable results in our biological assays, suggesting a loss of potency of our 5-Bromo-1-ethyl-3-nitro-1H-pyrazole stock solution. What could be the cause?

Answer: Inconsistent biological activity is a common indicator of compound degradation. For a molecule like 5-Bromo-1-ethyl-3-nitro-1H-pyrazole, several factors in your experimental workflow could be contributing to its instability.

Possible Causes & Troubleshooting Steps:

  • pH-Mediated Hydrolysis: The pyrazole ring system and the nitro group can be susceptible to hydrolysis under strongly acidic or basic conditions.

    • Expert Insight: The electron-withdrawing nature of the nitro group can make the pyrazole ring more susceptible to nucleophilic attack, a process that can be catalyzed by changes in pH.

    • Protocol:

      • pH Assessment: Measure the pH of your stock solution and assay buffer.

      • Forced Degradation Study (pH): To confirm pH sensitivity, intentionally expose your compound to a range of pH values (e.g., pH 2, 7, and 10) at a controlled temperature.

      • Analysis: Use a stability-indicating method like HPLC-UV or LC-MS to monitor the appearance of degradation products and the disappearance of the parent compound over time.

      • Solution: If degradation is observed, adjust the pH of your experimental solutions to a more neutral and buffered range.

  • Photodegradation: Nitroaromatic compounds are often light-sensitive. Exposure to ambient or UV light can induce photochemical reactions, leading to degradation.

    • Expert Insight: The nitro group can absorb light, leading to the formation of reactive excited states that can initiate degradation pathways.

    • Protocol:

      • Light Exclusion: Repeat your experiment using amber vials or by wrapping your containers in aluminum foil to protect them from light.

      • Photostability Testing: Intentionally expose a solution of your compound to a controlled light source (e.g., a UV lamp or a photostability chamber) and compare its stability to a sample stored in the dark.

      • Solution: Always store stock solutions and handle the compound in a light-protected environment.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of many organic molecules.

    • Expert Insight: The C-NO₂ bond in nitroaromatic compounds can be a point of thermal lability, potentially leading to homolytic cleavage at elevated temperatures.[1] The pyrazole ring itself can also undergo cleavage under thermal stress.[1]

    • Protocol:

      • Temperature Control: Ensure that your experimental procedures are not exposing the compound to excessive heat. This includes avoiding prolonged heating during dissolution.

      • Forced Degradation Study (Thermal): Incubate solutions of your compound at elevated temperatures (e.g., 40°C, 60°C) and monitor for degradation over time.

      • Solution: Store stock solutions at recommended low temperatures (see FAQ section) and minimize exposure to high temperatures during experiments.

  • Oxidative Degradation: Although nitroaromatics are relatively electron-deficient, interactions with oxidizing agents or dissolved oxygen can sometimes lead to degradation.

    • Protocol:

      • Inert Atmosphere: If oxidation is suspected, prepare your solutions using degassed solvents and consider storing them under an inert atmosphere (e.g., nitrogen or argon).

      • Forced Degradation Study (Oxidative): Expose your compound to a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide) to assess its susceptibility to oxidation.

Logical Workflow for Troubleshooting Inconsistent Potency:

A Inconsistent Biological Results B Investigate Compound Stability A->B C Check pH of Solutions B->C D Protect from Light B->D E Control Temperature B->E F Consider Oxidation B->F G Conduct Forced Degradation Studies (pH, Light, Temp, Oxidation) C->G D->G E->G F->G H Analyze by HPLC/LC-MS G->H I Identify Degradation Products H->I J Optimize Experimental Conditions (Buffer, Light Protection, Temp Control) I->J K Re-run Assay with Optimized Conditions J->K

Caption: A logical workflow for troubleshooting inconsistent biological results.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)

Question: During the analysis of my 5-Bromo-1-ethyl-3-nitro-1H-pyrazole sample, I'm observing new, unidentified peaks in the chromatogram that were not present in the initial analysis. What are these?

Answer: The appearance of new peaks in your chromatogram is a strong indication that your compound is degrading. The identity of these peaks will depend on the degradation pathway.

Possible Degradation Pathways and Corresponding Products:

  • Reduction of the Nitro Group: This is a common degradation pathway for nitroaromatic compounds.[2] The nitro group (-NO₂) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or even an amino (-NH₂) group.[2]

    • Expert Insight: Reductive degradation can be particularly relevant in biological systems or in the presence of reducing agents. The intermediates, such as the nitroso and hydroxylamino species, can be highly reactive.[2]

    • Expected Products: Look for masses corresponding to the addition of hydrogen and loss of oxygen atoms. For example, the transformation from -NO₂ to -NH₂ would result in a mass difference of -30 Da.

  • Denitration-Hydroxylation: The nitro group could be replaced by a hydroxyl group.

    • Expected Products: The resulting product would have a mass corresponding to the replacement of the -NO₂ group with an -OH group (a mass difference of -29 Da).

  • Debromination: The bromine atom could be replaced by a hydrogen atom.

    • Expected Products: This would result in a product with a mass that is 78.9 Da lighter (the difference between the mass of bromine and hydrogen).

  • Pyrazole Ring Cleavage: The pyrazole ring itself can be susceptible to cleavage, particularly under harsh conditions.[1]

    • Expert Insight: This can lead to a variety of smaller, more polar fragments, which may elute earlier in a reverse-phase HPLC separation.

Proposed Degradation Pathway Diagram:

parent 5-Bromo-1-ethyl-3-nitro-1H-pyrazole nitro_reduction 5-Bromo-1-ethyl-3-amino-1H-pyrazole parent->nitro_reduction Reduction denitration 5-Bromo-1-ethyl-1H-pyrazol-3-ol parent->denitration Hydrolysis debromination 1-Ethyl-3-nitro-1H-pyrazole parent->debromination Reductive Debromination ring_cleavage Ring Cleavage Products parent->ring_cleavage Harsh Conditions (e.g., strong acid/base, high temp)

Caption: Plausible degradation pathways for 5-Bromo-1-ethyl-3-nitro-1H-pyrazole.

Troubleshooting and Identification Strategy:

  • LC-MS/MS Analysis: Use high-resolution mass spectrometry to obtain accurate masses of the unknown peaks. This will allow you to propose elemental compositions for the degradation products. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns to help elucidate their structures.

  • Forced Degradation Studies: As described in Issue 1, perform forced degradation studies under specific conditions (acidic, basic, oxidative, photolytic, thermal) to intentionally generate the degradation products. This can help you to correlate the unknown peaks with specific stress conditions.

  • Stability-Indicating Method Development: Ensure your analytical method (e.g., HPLC) can resolve the parent compound from all major degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 5-Bromo-1-ethyl-3-nitro-1H-pyrazole?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, and at a low temperature.

ConditionRecommendationRationale
Temperature -20°C to 4°CTo minimize thermal degradation.
Light Store in an amber vial or in the darkTo prevent photodegradation.
Atmosphere Store under an inert gas (e.g., argon or nitrogen) if possibleTo minimize potential oxidative degradation.
Moisture Store in a desiccator or with a desiccantTo prevent hydrolysis.

Q2: What is the best way to prepare a stock solution of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole?

A2: The choice of solvent is critical for both solubility and stability.

  • Solvent Selection: Start with common organic solvents such as DMSO, DMF, or acetonitrile. The solubility of pyrazole derivatives can be challenging, so small-scale solubility tests are recommended.[3]

  • Dissolution Technique: Use sonication or gentle warming to aid dissolution. Avoid excessive heating.

  • Storage of Stock Solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials.

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation study is essential to understand the stability of your compound. Here is a general protocol:

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Dilute the stock solution with the intended experimental buffer or solvent and incubate at 60°C.

    • Photodegradation: Expose a solution of the compound in a quartz cuvette to a UV lamp.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile the degradation products.

Workflow for a Forced Degradation Study:

A Prepare Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Collect Samples at Time Points B->C D Analyze by HPLC/LC-MS C->D E Quantify Parent Compound D->E F Identify Degradation Products D->F G Assess Stability Profile E->G F->G

Caption: Workflow for a typical forced degradation study.

References

  • Spain, J. C. (1995). Biodegradation of Nitroaromatic Compounds. Annual Review of Microbiology, 49, 523-555. Available from: [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available from: [Link]

  • ACS Publications. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. Available from: [Link]

Sources

Troubleshooting

Troubleshooting low reactivity of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole

Welcome to the dedicated technical support resource for 5-Bromo-1-ethyl-3-nitro-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 5-Bromo-1-ethyl-3-nitro-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but potentially challenging building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively.

The unique electronic architecture of this molecule—a pyrazole ring substituted with a leaving group (Br) at C5, a strong electron-withdrawing group (NO₂) at C3, and an ethyl group on the nitrogen (N1)—presents a specific set of reactivity challenges and opportunities. This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting workflows to address common issues encountered during palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with 5-Bromo-1-ethyl-3-nitro-1H-pyrazole failing or giving low yields?

Low reactivity in Suzuki-Miyaura coupling is the most common issue reported with this substrate. The primary cause is the electronic nature of the pyrazole ring. The presence of the strongly electron-withdrawing nitro group at the C3 position significantly deactivates the C5-Br bond towards oxidative addition, which is the rate-determining step in many Suzuki-Miyaura catalytic cycles.[1][2] This deactivation makes the substrate less reactive than typical aryl or heteroaryl bromides.

Q2: Can the nitrogen atoms of the pyrazole ring or the nitro group inhibit the palladium catalyst?

Yes, this is a critical consideration. The nitrogen atoms of the pyrazole ring can act as ligands, coordinating to the palladium center and potentially leading to catalyst inhibition or the formation of inactive dimeric species.[3] Furthermore, nitro groups themselves can interact with the palladium catalyst, leading to catalyst deactivation or undesired side reactions. This makes the choice of ligand paramount, as it must effectively stabilize the active catalytic species and prevent inhibition.

Q3: Is 5-Bromo-1-ethyl-3-nitro-1H-pyrazole suitable for Buchwald-Hartwig amination?

While challenging, Buchwald-Hartwig amination is feasible. Similar to Suzuki coupling, the electron-deficient nature of the pyrazole ring slows down the oxidative addition step. Additionally, many common bases used in Buchwald-Hartwig reactions, such as sodium tert-butoxide (NaOtBu), can be problematic. These strong bases may react with the acidic protons of the ethyl group or potentially lead to decomposition of the sensitive nitropyrazole core.[4] Careful selection of a milder base and a highly active catalyst system is crucial for success.

Q4: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule to displace the bromide?

The potential for SNAr exists, but it is not as straightforward as with other systems. For an efficient SNAr reaction, the electron-withdrawing group typically needs to be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate.[5] In 5-Bromo-1-ethyl-3-nitro-1H-pyrazole, the nitro group is in a "meta-like" relationship to the bromine, which provides less electronic activation. However, studies on analogous 3,5-disubstituted 4-nitropyrazoles have shown that nucleophilic displacement of a 5-bromo substituent is possible, suggesting that the overall electron-deficient nature of the nitropyrazole ring can still facilitate these reactions, albeit likely requiring forcing conditions (e.g., higher temperatures, stronger nucleophiles).[6]

Troubleshooting Guide: Suzuki-Miyaura Coupling

Problem: Low to no conversion of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole in a Suzuki-Miyaura reaction.

This is the most anticipated challenge. The workflow below provides a systematic approach to troubleshooting, starting with the most impactful variables.

Troubleshooting workflow for Suzuki-Miyaura coupling.

Recommended Starting Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from successful couplings of structurally similar electron-deficient bromo-heterocycles.[3][7] Optimization will likely be required.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-Bromo-1-ethyl-3-nitro-1H-pyrazole (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Catalyst/Ligand Addition: Under a positive pressure of argon, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 - 0.10 equiv.).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Place the vial in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of a new, higher Rf (on normal phase) or different retention time product.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data for Catalyst System Selection (Analogous Systems)

The following table provides data from a study on the closely related substrate, 5-bromo-1-ethyl-1H-indazole, which lacks the deactivating 3-nitro group. This data serves as an excellent starting point for catalyst screening.[7]

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(dppf)Cl₂ dppfK₂CO₃DME80295
Pd(PCy₃)₂PCy₃K₂CO₃DME80465
Pd(PPh₃)₄PPh₃K₂CO₃DME80422

This data strongly suggests that a catalyst system incorporating a ferrocenyl-based ligand like dppf is a promising starting point.

Troubleshooting Guide: Buchwald-Hartwig Amination

Problem: My Buchwald-Hartwig amination is resulting in decomposition of starting material or low product yield.

The primary challenges here are the slow oxidative addition and the potential for base-mediated side reactions.

Troubleshooting workflow for Buchwald-Hartwig amination.

Recommended Starting Protocol for Buchwald-Hartwig Amination

This protocol is a generalized procedure for electron-deficient heteroaryl bromides.[3][8]

  • Reagent Preparation: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.) and a bulky phosphine ligand (e.g., XPhos, 0.04-0.10 equiv.) to an oven-dried reaction tube.

  • Add Reagents: Add the base (e.g., Cs₂CO₃, 2.0 equiv.), 5-Bromo-1-ethyl-3-nitro-1H-pyrazole (1.0 equiv.), and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat the mixture at 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring & Work-up: Follow the monitoring and work-up procedures described for the Suzuki-Miyaura coupling.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

Problem: No reaction observed when treating with a nucleophile.

As discussed, the "meta-like" position of the nitro group provides suboptimal activation. Success in SNAr will likely depend on increasing the reactivity of the nucleophile and the reaction conditions.

Troubleshooting workflow for Nucleophilic Aromatic Substitution.

General Protocol for Attempting SNAr

This is an exploratory protocol based on reactions of related nitropyrazoles.[6]

  • Reagent Setup: To a solution of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole (1.0 equiv.) in a polar aprotic solvent (e.g., DMF or DMSO), add the nucleophile (e.g., sodium methoxide, 1.5 equiv., for methoxy substitution; or a primary/secondary amine, 2.0 equiv.).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor by LC-MS.

  • Analysis: Look for the formation of a product with the expected mass shift corresponding to the displacement of bromine with the nucleophile. If no reaction occurs, a gradual increase in temperature may be attempted, with careful monitoring for decomposition.

By understanding the electronic properties of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole and systematically applying these troubleshooting principles, researchers can significantly increase their chances of success in developing robust and efficient synthetic routes.

References

  • Alonso, D. A., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 3734-3751. Available from: [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • PrepChem. (2023). Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]

  • Google Patents. (2020). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. CN112079781A.
  • IP.com. (2015). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Li, J., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters, 24(7), 1466–1471. Available from: [Link]

  • Daukšas, V., et al. (2010). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija, 21(2-3), 113-120. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Sharma, R., & Kumar, R. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 34-41. Available from: [Link]

  • Organic Chemistry Portal. (2021). Suzuki Coupling. Available from: [Link]

  • Dannana, G. (2022). A facile synthesis of pyrazole derivatives in neat WERSA. Journal of the Indian Chemical Society, 99(10), 100701. Available from: [Link]

  • Google Patents. (2021). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. WO2021096903A1.
  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • Chemspace. (2024). Ethyl 5-bromo-1-ethyl-1H-pyrazole-3-carboxylate. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Angewandte Chemie International Edition, 53(18), 4703-4706. Available from: [Link]

  • Panday, A., & Kumar, R. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592. Available from: [Link]

  • Gaponik, P. N., et al. (2022). Synthesis and Biological Activity of 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles. Pharmaceutical Chemistry Journal, 56(1), 1-5. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole

Executive Summary & Molecule Profile Subject: 5-Bromo-1-ethyl-3-nitro-1H-pyrazole CAS Registry (Analogous): Refer to specific isomer data (often custom synthesis). Core Challenge: The primary purification hurdle for this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Subject: 5-Bromo-1-ethyl-3-nitro-1H-pyrazole CAS Registry (Analogous): Refer to specific isomer data (often custom synthesis). Core Challenge: The primary purification hurdle for this scaffold is regioisomerism . The synthesis typically involves the N-alkylation of 5-bromo-3-nitro-1H-pyrazole (or its tautomer). This reaction is not perfectly selective, invariably producing a mixture of the target 1-ethyl-3-nitro isomer and the undesired 1-ethyl-5-nitro isomer.

This guide provides a self-validating workflow to isolate the target compound from its regioisomer and other chemical residuals.

ParameterTarget SpecificationCommon Impurities
Structure 5-Bromo-1-ethyl-3-nitro-1H-pyrazole Regioisomer: 3-Bromo-1-ethyl-5-nitro-1H-pyrazoleStarting Material: 5-Bromo-3-nitro-1H-pyrazoleReagents: Ethyl bromide/iodide, Inorganic salts
Polarity Moderate (Nitro + Bromo influence)Regioisomer often differs in dipole moment due to Nitro/Ethyl proximity.[1][2][3][4]
State Solid (Likely MP: 60–90°C range*)Oils (if solvent remains) or mixed-melting solids.

*Note: Melting points for specific nitro-pyrazole derivatives vary; experimental verification is required.

Diagnostic Module: Identifying Your Impurity Profile

Before initiating purification, you must characterize the crude mixture. The N-alkylation of pyrazoles is governed by tautomeric equilibrium and steric/electronic factors.

The Regioisomer Problem (N1 vs. N2 Alkylation)

The precursor, 3-nitro-5-bromopyrazole, exists in tautomeric equilibrium. Alkylation occurs at either nitrogen:

  • Path A (Target): Alkylation at N1 yields 5-Bromo-1-ethyl-3-nitro-1H-pyrazole .

  • Path B (Impurity): Alkylation at N2 yields 3-Bromo-1-ethyl-5-nitro-1H-pyrazole .

The Nitro group is a strong electron-withdrawing group (EWG). In many pyrazole alkylations, the isomer with the substituent distant from the steric bulk or EWG often predominates, but the "lone pair repulsion" effect can complicate this. You will likely see two distinct spots on Thin Layer Chromatography (TLC).

Workflow Visualization: Impurity Origins

ImpurityFlow Start Precursor: 5-Bromo-3-nitro-1H-pyrazole Reaction N-Alkylation (Reaction Pot) Start->Reaction Reagent Reagent: Ethyl Halide + Base Reagent->Reaction Target TARGET: 5-Bromo-1-ethyl-3-nitro (Major/Minor varies) Reaction->Target Path N1 Isomer IMPURITY A: 3-Bromo-1-ethyl-5-nitro (Regioisomer) Reaction->Isomer Path N2 Byproducts IMPURITY B: Salts & Unreacted SM Reaction->Byproducts

Caption: Fig 1. Origin of impurities during the alkylation of nitropyrazoles. The bifurcation at the reaction stage necessitates rigorous separation.

Protocol A: Regioisomer Separation (Chromatography)

Objective: Separate the 1,3-isomer from the 1,5-isomer. Principle: Regioisomers possess different dipole moments. The 1,5-isomer (where the ethyl and nitro groups are adjacent) often exhibits different retention behavior on silica gel compared to the 1,3-isomer due to steric crowding and dipole cancellation/additive effects.

Step-by-Step Methodology
  • TLC Optimization:

    • Solvent System: Start with Hexane:Ethyl Acetate (8:2) .

    • Visualization: UV (254 nm). The nitro group usually quenches fluorescence strongly.

    • Goal: Achieve a

      
      . If spots overlap, test Dichloromethane (DCM):Methanol (98:2) . Note: Isomers often elute closely; high-resolution separation is key.
      
  • Column Preparation:

    • Stationary Phase: Silica Gel 60 (230–400 mesh).[5]

    • Loading: Use Dry Loading .[6] Dissolve crude in minimal DCM, add silica, evaporate to dryness, and load the powder. Why? Wet loading with strong solvents can broaden bands and ruin isomer separation.

  • Elution Gradient:

    • 0–5 min: 100% Hexane (Flush non-polar impurities).

    • 5–20 min: 0%

      
       10% EtOAc in Hexane.
      
    • 20–40 min: 10%

      
       30% EtOAc in Hexane (Target elution window).
      
    • Monitoring: Collect small fractions. Do not pool fractions until TLC confirms purity.

Technical Insight: In many nitropyrazole systems, the isomer with the alkyl group adjacent to the nitro group (1-ethyl-5-nitro) is often more polar (lower


) due to the lack of dipole cancellation compared to the 1,3-isomer, but this must be empirically verified for your specific bromo-derivative [1][2].

Protocol B: Removal of Chemical Residuals (Recrystallization)

If chromatography yields a solid that is 95%+ pure but colored or contains trace salts, use recrystallization.

Solvent Selection Guide:

  • Solvent A (Good): Ethanol or Ethyl Acetate (Hot).

  • Solvent B (Poor): Water or Hexane.

Recrystallization Procedure
  • Dissolution: Place the semi-pure solid in a flask. Add minimal Ethanol and heat to reflux until dissolved.

  • Hot Filtration (Optional): If insoluble particles (inorganic salts like KBr/NaBr) remain, filter while hot.

  • Nucleation: Remove from heat. Add Water dropwise until a faint turbidity persists.

  • Crystallization: Re-heat slightly to clear the solution, then let it cool slowly to room temperature, then to 4°C.

  • Harvest: Filter the crystals and wash with cold Ethanol:Water (1:1).

Warning: Nitropyrazoles can form supersaturated solutions. If no crystals appear, scratch the glass or add a seed crystal.

Decision Matrix: Which Method to Choose?

Use this logic flow to determine your immediate next step.

DecisionTree Analysis Analyze Crude (TLC/NMR) Isomers Are Regioisomers Present? Analysis->Isomers Salts Are only Salts/Color present? Isomers->Salts No (Single Spot) Column METHOD A: Column Chromatography (Required for Isomer Separation) Isomers->Column Yes (Multiple Spots) Cryst METHOD B: Recrystallization (EtOH/Water) Salts->Cryst High Purity, Solid Wash Simple Wash: Partition EtOAc/Water Salts->Wash Low Purity, Oil

Caption: Fig 2. Purification decision logic based on crude material analysis.

Frequently Asked Questions (FAQs)

Q1: My product is an oil, but it should be a solid. What happened? A: This usually indicates residual solvent (EtOAc/DCM) trapped in the crystal lattice or the presence of the oily regioisomer preventing crystallization.

  • Fix: Dissolve in a small amount of diethyl ether and add hexane. Rotovap down slowly. If it remains an oil, run a high-vacuum pump overnight to remove trace solvents, which often act as plasticizers.

Q2: How do I distinguish the 1,3-nitro isomer from the 1,5-nitro isomer by NMR? A: NOE (Nuclear Overhauser Effect) is the gold standard.

  • Irradiate the N-Ethyl (

    
    )  protons.
    
  • Target (1-ethyl-3-nitro-5-bromo): You should see an NOE enhancement of the C4-H (pyrazole ring proton) because the ethyl group is at N1 and the proton is at C4 (adjacent to C5-Br). Wait—check structure:

    • Correction: In 5-bromo-1-ethyl-3-nitro, the Ethyl is at N1. The C5 has a Bromine.[2][3] The C4 has a Hydrogen.[2][4] The C3 has a Nitro.[2][7] The Ethyl group is spatially distant from the C4-H (blocked by the large Bromine at C5).

    • Impurity (1-ethyl-5-nitro-3-bromo): The Ethyl is at N1. C5 has a Nitro. C4 has a Hydrogen.[2][4] C3 has a Bromine.[2][3][5]

    • Diagnostic: Look for NOE between the Ethyl group and the substituent at Position 5. If Position 5 is Nitro (Impurity), no proton NOE. If Position 5 is Bromo (Target), no proton NOE.

    • Better Marker: Compare Carbon NMR shifts. The carbon attached to the Nitro group is significantly deshielded compared to the carbon attached to the Bromine.

Q3: The separation on TLC is poor (


). 
A:  Switch to Toluene:Acetone (9:1) . Aromatic solvents often interact differently with the nitro-aromatic pi-system, potentially enhancing separation selectivity compared to Hexane/EtOAc.

References

  • BenchChem. (2025).[6][8] Purification of Pyrazole Derivatives: Recrystallization and Chromatography Protocols. Retrieved from BenchChem Technical Library.

  • Royal Society of Chemistry (RSC). (n.d.). Standard Methods for Recrystallisation of Organic Compounds. Retrieved from .

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 5-bromo-1H-pyrazole-3-carboxylic acid (Analogous Structure). Retrieved from .

  • SIELC Technologies. (n.d.). Separation of Bromo-pyrazole derivatives via HPLC.[9] Retrieved from .

Sources

Troubleshooting

Scaling up the synthesis of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole Welcome to the technical support center for the synthesis of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole. This guide is designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole

Welcome to the technical support center for the synthesis of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important chemical intermediate.

Scaling up any chemical synthesis can introduce unforeseen challenges. This section addresses specific issues that may arise during the preparation of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole, offering potential causes and actionable solutions.

Problem 1: Low Yield of 1-ethyl-3-nitro-1H-pyrazole (Precursor)

Symptoms:

  • The isolated yield of the nitrated pyrazole precursor is significantly lower than expected.

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material (1-ethyl-1H-pyrazole) and/or multiple unidentified byproducts.

Potential Causes & Solutions:

Cause Explanation Solution
Inadequate Nitrating Agent Activity The nitrating mixture (commonly nitric acid and sulfuric acid) may not be sufficiently potent, especially if the reagents have absorbed moisture.Use fresh, anhydrous nitric acid and sulfuric acid. Ensure all glassware is thoroughly dried before use. The use of a nitrating agent like acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, can sometimes offer better control and yield.[1]
Suboptimal Reaction Temperature The nitration of pyrazoles is an exothermic reaction. If the temperature is too high, it can lead to the formation of undesired side products and decomposition. Conversely, a temperature that is too low may result in an incomplete reaction.Maintain strict temperature control, typically between 0-10 °C, using an ice bath. Add the nitrating agent dropwise to the solution of 1-ethyl-1H-pyrazole to manage the exotherm.
Insufficient Reaction Time The reaction may not have been allowed to proceed to completion.Monitor the reaction progress using TLC or LC-MS. Continue stirring at the recommended temperature until the starting material is consumed.
Formation of N-Nitro Pyrazole Isomer Nitration can sometimes occur on the pyrazole nitrogen, forming an unstable N-nitro intermediate that can rearrange to the C-nitro product.[2][3] Inefficient rearrangement can lead to lower yields of the desired C-nitrated product.The rearrangement of N-nitropyrazole to 3-nitro-1H-pyrazole is often facilitated by heating in a high-boiling solvent.[3][4] However, for this specific synthesis, controlling the initial nitration conditions is key to favor direct C-nitration.
Problem 2: Poor Regioselectivity during Bromination

Symptoms:

  • NMR analysis of the final product shows a mixture of isomers, including the desired 5-bromo product and potentially the 4-bromo isomer.

  • Purification by column chromatography is difficult due to the close polarity of the isomers.

Potential Causes & Solutions:

Cause Explanation Solution
Reaction Conditions Favoring 4-Bromination The electronic properties of the pyrazole ring direct electrophilic substitution. While the 3-nitro group is deactivating, it directs incoming electrophiles to the 5-position. However, under certain conditions, some substitution at the 4-position can occur.[1]Use a milder brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as DMF or acetonitrile.[5] This often provides better regioselectivity compared to using liquid bromine.
Steric Hindrance While less likely to be the primary factor in this specific case, bulky substituents on the pyrazole ring can influence the site of bromination.This is generally not a significant issue with the ethyl group at the 1-position.
Reaction Temperature Higher reaction temperatures can sometimes lead to a loss of selectivity.Perform the bromination at a controlled, lower temperature (e.g., 0 °C to room temperature) and monitor the reaction progress closely.
Problem 3: Difficulties in Product Purification

Symptoms:

  • The crude product is an oil or a sticky solid that is difficult to handle.

  • Column chromatography results in poor separation or significant product loss on the column.

  • Recrystallization attempts fail to yield a pure, crystalline product.

Potential Causes & Solutions:

Cause Explanation Solution
Presence of Impurities Residual starting materials, isomers, or other byproducts can inhibit crystallization and complicate purification.Aqueous Workup: Ensure the reaction mixture is thoroughly washed with water and brine to remove inorganic salts and water-soluble impurities. Acid-Base Extraction: If applicable, an acid-base wash can help remove certain types of impurities. Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexanes, water) can be effective.[6]
Product Adhesion to Silica Gel The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silica gel, leading to tailing and poor recovery during column chromatography.Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a base like triethylamine (typically 1% in the eluent) to neutralize the acidic sites.[6] Alternative Stationary Phase: Consider using neutral alumina for chromatography if silica gel proves problematic.
Oily Product The product itself may have a low melting point, making crystallization challenging.If the product is an oil, purification by column chromatography is the most common method. If it solidifies on standing or at lower temperatures, trituration with a non-polar solvent like hexanes can sometimes induce crystallization and remove non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthetic route for 5-Bromo-1-ethyl-3-nitro-1H-pyrazole?

The synthesis is generally a two-step process:

  • Nitration: 1-ethyl-1H-pyrazole is nitrated using a mixture of nitric acid and sulfuric acid to yield 1-ethyl-3-nitro-1H-pyrazole.

  • Bromination: The resulting 1-ethyl-3-nitro-1H-pyrazole is then brominated, typically using N-bromosuccinimide (NBS), to afford the final product, 5-Bromo-1-ethyl-3-nitro-1H-pyrazole.

Q2: What are the critical safety precautions to consider during this synthesis?

  • Nitration: The nitration step is highly exothermic and involves the use of strong, corrosive acids.[7][8][9]

    • Always perform the reaction in a well-ventilated fume hood.[8][10]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[7][8]

    • Add the nitrating agents slowly and maintain strict temperature control to prevent a runaway reaction.[7]

    • Have a neutralization solution (e.g., sodium bicarbonate) readily available in case of spills.

  • Bromination:

    • Bromine and N-bromosuccinimide are corrosive and toxic. Handle them with care in a fume hood.

    • Avoid inhalation of vapors and contact with skin.

Q3: How does the nitro group influence the regioselectivity of the subsequent bromination step?

The nitro group at the 3-position of the pyrazole ring is a strong electron-withdrawing group. This deactivates the ring towards electrophilic aromatic substitution. However, it directs incoming electrophiles to the C5 position, making the bromination at this position more favorable than at the C4 position.

Q4: What are the expected spectral characteristics for the final product?

  • ¹H NMR: You would expect to see a singlet for the proton at the 4-position of the pyrazole ring. The ethyl group would show a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons.

  • ¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the pyrazole ring and the ethyl group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₅H₆BrN₃O₂), with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Q5: Are there any alternative methods for the synthesis of substituted pyrazoles?

Yes, there are numerous methods for synthesizing the pyrazole core, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[11][12] For further functionalization, cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira are commonly employed on brominated pyrazole intermediates to introduce a wide variety of substituents.[13]

Experimental Protocols

Protocol 1: Synthesis of 1-ethyl-3-nitro-1H-pyrazole
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.

  • Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate flask, dissolve 1-ethyl-1H-pyrazole in concentrated sulfuric acid and cool the mixture to 0-5 °C.

  • Add the pre-cooled nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole
  • Dissolve 1-ethyl-3-nitro-1H-pyrazole in a suitable solvent such as dimethylformamide (DMF) or acetonitrile in a round-bottom flask.[5]

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) portion-wise to the solution over 20-30 minutes, maintaining the temperature at 0 °C.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine to remove residual DMF and succinimide.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel (pre-treated with triethylamine if necessary) to yield the final product.

Visualizations

Reaction Pathway

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination 1-ethyl-1H-pyrazole 1-ethyl-1H-pyrazole 1-ethyl-3-nitro-1H-pyrazole 1-ethyl-3-nitro-1H-pyrazole 1-ethyl-1H-pyrazole->1-ethyl-3-nitro-1H-pyrazole HNO₃, H₂SO₄ 5-Bromo-1-ethyl-3-nitro-1H-pyrazole 5-Bromo-1-ethyl-3-nitro-1H-pyrazole 1-ethyl-3-nitro-1H-pyrazole->5-Bromo-1-ethyl-3-nitro-1H-pyrazole NBS

Caption: Synthetic route to 5-Bromo-1-ethyl-3-nitro-1H-pyrazole.

Troubleshooting Decision Tree: Low Yield in Nitration

Troubleshooting_Nitration Start Low Yield of 1-ethyl-3-nitro-1H-pyrazole CheckReagents Are nitrating agents fresh and anhydrous? Start->CheckReagents CheckTemp Was temperature maintained at 0-10 °C? CheckReagents->CheckTemp Yes UseFreshReagents Solution: Use fresh, anhydrous HNO₃ and H₂SO₄. CheckReagents->UseFreshReagents No CheckTime Was reaction monitored to completion by TLC/LC-MS? CheckTemp->CheckTime Yes ImproveTempControl Solution: Improve temperature control with an ice-salt bath and slow addition. CheckTemp->ImproveTempControl No IncreaseTime Solution: Increase reaction time and monitor closely. CheckTime->IncreaseTime No ConsiderRearrangement Consider possibility of N-nitration and incomplete rearrangement. CheckTime->ConsiderRearrangement Yes

Caption: Decision tree for troubleshooting low nitration yields.

References

  • Nitrates - Standard Operating Procedure. (2012, December 14). Retrieved from [Link]

  • MIXED NITRATING ACID (greater than 50% HN03). (2022, December 16). East Harbour Group. Retrieved from [https://www.easth Harbour.co.nz/site/eastharbour/files/Safety%20Data%20Sheets/Mixed%20Nitating%20Acid.pdf]([Link] Harbour.co.nz/site/eastharbour/files/Safety%20Data%20Sheets/Mixed%20Nitating%20Acid.pdf)

  • Safety Data Sheet: Nitric acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Nitric Acid. (2018, July 20). Retrieved from [Link]

  • WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine - Google Patents. (n.d.).
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022, May 29). MDPI. Retrieved from [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022, February 22). PMC. Retrieved from [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au. (2022, August 31). ACS Publications. Retrieved from [Link]

  • Intriguing rotational conformations of energetic 1,2,4-triazole–pyrazoles: comparative insights into versatile N-functionalization and structure–property modulation. (2025, June 20). RSC Publishing. Retrieved from [Link]

  • 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Books. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020, July 30). MDPI. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents. (n.d.).
  • Regioselectivity of pyrazole bromination : r/chemhelp - Reddit. (2022, June 4). Retrieved from [Link]

  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Ethyl 5-bromo-1-ethyl-1H-pyrazole-3-carboxylate. (n.d.). Chemspace. Retrieved from [Link]

  • Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. (n.d.). Usiena air - Unisi. Retrieved from [Link]

  • Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • 5-bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 21218106. (n.d.). PubChem. Retrieved from [Link]

  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. (2003, March 3). Retrieved from [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc. Retrieved from [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021, September 24). Beilstein Archives. Retrieved from [Link]

  • 5-bromo-1-ethyl-3-methyl-1h-pyrazole. (n.d.). PubChemLite. Retrieved from [Link]

  • 5-bromo-1-ethyl-1h-pyrazole-3-carboxylic acid. (n.d.). PubChemLite. Retrieved from [Link]

  • Bromination of pyrazole derivatives. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole analogs

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole Analogs Introduction: The Promise of a Privileged Scaffold In the landscape of medicinal chemistry, the py...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole Analogs

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold," a core molecular structure that is recurrent in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][3][4][5] The specific scaffold of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole is of particular interest as it combines three key pharmacophoric elements whose individual contributions can be systematically explored to develop potent and selective therapeutic agents.

This guide provides a comprehensive analysis of the anticipated structure-activity relationships (SAR) for analogs of this scaffold. While direct, extensive literature on this exact analog series is emerging, we can construct a robust predictive framework by synthesizing decades of research on related substituted pyrazoles. We will dissect the molecule position by position to understand the likely impact of structural modifications on biological activity, propose efficient synthetic strategies and validation protocols, and provide a roadmap for future drug discovery efforts based on this promising core.

The key features of this scaffold are:

  • The 3-Nitro Group : As a strong electron-withdrawing group, the nitro substituent profoundly influences the electronic properties of the pyrazole ring and often enhances the biological potency of heterocyclic compounds.[6] It is frequently associated with improved antimicrobial and anticancer activities.[6][7][8]

  • The 5-Bromo Group : The bromine atom serves a dual purpose. It acts as a lipophilic substituent that can participate in halogen bonding with biological targets, and it is a versatile synthetic handle for introducing further molecular diversity via palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[2][9][10]

  • The 1-Ethyl Group : Substitution at the N1 position is critical for modulating the pharmacokinetic properties of pyrazole derivatives, including lipophilicity, solubility, and metabolic stability.[6][11] The ethyl group provides a baseline for exploring the impact of steric bulk and hydrophobic interactions within the target's binding pocket.

Workflow for SAR-Driven Lead Discovery

The systematic exploration of the 5-Bromo-1-ethyl-3-nitro-1H-pyrazole scaffold follows a logical, iterative process from initial library design to lead optimization. This workflow ensures that synthetic efforts are guided by biological data, maximizing the efficiency of the discovery process.

SAR_Workflow cluster_0 Phase 1: Library Design & Synthesis cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: SAR Analysis & Optimization A Core Scaffold Synthesis (5-Bromo-3-nitro-1H-pyrazole) B Parallel Synthesis of Analogs (Varying N1, C3, C5 substituents) A->B Diversification C High-Throughput Screening (e.g., Cytotoxicity, Antimicrobial Assays) B->C Screening D Hit Identification (Compounds with significant activity) C->D Data Analysis E Establish Structure-Activity Relationships (SAR) D->E Analysis F In Silico Modeling (Docking, ADME Prediction) E->F G Lead Optimization (Design of next-generation analogs) F->G Rational Design G->B Iterative Refinement

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Dissecting the Scaffold: A Positional SAR Analysis

Based on established principles from hundreds of pyrazole-based studies, we can predict how modifications at each key position will influence biological activity.

SAR_Summary cluster_scaffold Predicted SAR Hotspots cluster_info Key Insights Scaffold N1 N1-Position (Ethyl Group) Modulates lipophilicity & steric fit. Small alkyl groups often optimal. C3 C3-Position (Nitro Group) Potent electron-withdrawing group. Likely essential for high activity. C5 C5-Position (Bromo Group) Halogen bonding potential. Excellent handle for diversification. p_N1 p_N1->N1 p_C3 p_C3->C3 p_C5 p_C5->C5

Caption: Predicted SAR summary for the pyrazole scaffold.

The C3-Nitro Group: The Engine of Activity

The nitro group at the C3 position is predicted to be a primary driver of biological activity. Its strong electron-withdrawing nature significantly lowers the electron density of the pyrazole ring, which can be crucial for interactions with biological targets.

  • Essentiality : It is highly probable that replacing the nitro group with electron-donating groups (e.g., amino, methoxy) would lead to a substantial loss of activity. Studies have consistently shown that electron-withdrawing groups like nitro and bromo enhance the antimicrobial efficacy of pyrazole derivatives.[7]

  • Alternative Withdrawing Groups : Analogs where the nitro group is replaced by other electron-withdrawing moieties (e.g., cyano, trifluoromethyl, sulfonyl) should be synthesized to explore if the specific properties of the nitro group (e.g., hydrogen bond acceptor) are essential or if the general electron-deficient nature of the ring is the key.

  • Synthetic Handle : The nitro group can also be chemically reduced to an amino group, which then serves as a versatile handle for building a new library of amide or sulfonamide derivatives, further expanding the explored chemical space.[6]

The C5-Bromo Group: The Anchor and The Gateway

The bromine at C5 is a critical feature, contributing to both potency and synthetic versatility.

  • Halogen Comparison : A primary SAR study would involve synthesizing analogs with other halogens (Fluorine, Chlorine) at the C5 position. This would elucidate the role of polarizability and size. Typically, bromine offers a good balance of lipophilicity and the ability to form halogen bonds, which can be a key interaction for ligand-protein binding.

  • Steric Effects : Replacing the bromo group with small alkyl (e.g., methyl) or hydrogen would determine if steric bulk at this position is tolerated and if the halogen is essential for activity. A study on cytotoxic pyrazoles noted that the presence of two bromo groups on the ring resulted in higher activity.[12]

  • Diversification Hotspot : The true power of the C5-bromo substituent lies in its utility in cross-coupling reactions.[2] It enables the straightforward introduction of a vast array of aryl and heteroaryl groups (via Suzuki coupling) or amino substituents (via Buchwald-Hartwig amination), allowing for fine-tuning of the molecule's properties to perfectly fit a target binding site.[2][10]

The N1-Ethyl Group: The Modulator of Properties

The substituent at the N1 position typically projects into the solvent-exposed region or a hydrophobic pocket of a binding site. Its modification is a classic strategy for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Alkyl Chain Length : A focused library should be created by varying the alkyl chain length (methyl, propyl, butyl). This allows for probing the size of the corresponding hydrophobic pocket. Often, a "sweet spot" is found, as excessively long chains can introduce undesirable physical properties or metabolic liabilities.

  • Introduction of Functionality : Introducing functional groups into the N1-substituent (e.g., hydroxyethyl, aminoethyl) can improve solubility and provide new hydrogen bonding opportunities.

  • Aryl and Benzyl Groups : Replacing the ethyl group with larger, more rigid benzyl or phenyl groups can explore potential pi-stacking interactions and significantly alter the compound's activity profile, as demonstrated in SAR studies of N-substituted 3,5-diphenylpyrazoles.[11]

Comparative Analysis: A Predictive SAR Table

While specific experimental data for this series is not yet published, we can construct a predictive comparison table based on the SAR principles discussed. This table ranks hypothetical analogs based on their likelihood of exhibiting high biological activity (e.g., high cytotoxicity or low MIC).

Compound IDN1-SubstituentC3-SubstituentC5-SubstituentPredicted Activity RankRationale
Core -Ethyl-NO₂-BrHighBaseline compound with strong electron-withdrawing groups and balanced lipophilicity.
1a -Ethyl-NO₂-ClHighChlorine is smaller and less polarizable than bromine; activity may be slightly reduced.
1b -Ethyl-NO₂-PhenylHigh to MediumActivity depends on the fit of the phenyl group in the target site; potential for enhanced potency via new interactions.[2]
1c -Ethyl-NH₂-BrLowReplacement of a strong electron-withdrawing group with a donating group is predicted to decrease activity.[7]
1d -Methyl-NO₂-BrHighSmaller N1-alkyl group may offer a better fit or slightly alter lipophilicity.
1e -Propyl-NO₂-BrHigh to MediumIncreased lipophilicity may improve cell penetration but could also reduce solubility or binding.
1f -Ethyl-CN-BrHigh to MediumCyano is also electron-withdrawing but has different geometry and H-bonding capacity than nitro.

Experimental Protocols

To ensure scientific integrity, all proposed studies must be grounded in robust, reproducible experimental methods.

Protocol 1: General Synthesis of the 5-Bromo-3-nitro-1H-pyrazole Core

This protocol outlines a plausible synthetic route adapted from established methods for creating substituted nitropyrazoles.[1][11]

Step 1: Synthesis of a β-Diketone Precursor

  • To a solution of sodium ethoxide in dry ethanol, add an appropriate ethyl ketone (e.g., 3-pentanone).

  • Slowly add a substituted ethyl ester (e.g., ethyl trifluoroacetate) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with aqueous acid and extract the β-diketone product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography.

Step 2: Cyclocondensation to Form the Pyrazole Ring

  • Dissolve the purified β-diketone in ethanol.

  • Add a stoichiometric equivalent of hydrazine hydrate.

  • Reflux the mixture for 4-6 hours until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction, remove the solvent under reduced pressure, and purify the resulting pyrazole.

Step 3: Bromination at C5

  • Dissolve the pyrazole in a suitable solvent like acetic acid or chloroform.

  • Slowly add a solution of N-Bromosuccinimide (NBS) or elemental bromine at room temperature.

  • Stir for 2-4 hours. Monitor the reaction by TLC.

  • Quench with sodium thiosulfate solution, extract the product, and purify to yield the 5-bromopyrazole.

Step 4: Nitration at C3

  • To a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C, slowly add the 5-bromopyrazole.

  • Maintain the temperature and stir for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the precipitated solid, wash thoroughly with water, and dry to obtain the 5-Bromo-3-nitro-1H-pyrazole core.

Step 5: N-Ethylation

  • To a solution of the pyrazole core in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride.

  • Add ethyl iodide or ethyl bromide and stir the reaction at room temperature or with gentle heating (50-60 °C) for 6-12 hours.

  • Pour the mixture into water, extract with ethyl acetate, and purify by column chromatography to yield the final product.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This standard assay is used to assess the effect of the synthesized analogs on the proliferation of human cancer cell lines.[4]

MTT_Assay A 1. Cell Seeding Seed cancer cells (e.g., HCT116) in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of pyrazole analogs to wells. Include vehicle (DMSO) and positive (Doxorubicin) controls. A->B C 3. Incubation Incubate the plate for 48-72 hours at 37°C, 5% CO₂. B->C D 4. MTT Addition Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. C->D E 5. Formazan Solubilization Incubate for 4 hours. Viable cells convert MTT to purple formazan crystals. Add solubilization solution (e.g., DMSO). D->E F 6. Absorbance Reading Read the absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate cell viability (%) and determine the IC₅₀ value (concentration for 50% inhibition). F->G

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The 5-Bromo-1-ethyl-3-nitro-1H-pyrazole scaffold represents a highly promising starting point for the development of novel therapeutic agents. The SAR analysis presented in this guide, synthesized from extensive literature on related pyrazoles, provides a clear, rational framework for designing and prioritizing a first-generation library of analogs.

The key takeaways are:

  • The C3-nitro group is likely a critical determinant of activity and should be maintained in initial studies.

  • The C5-bromo group is the ideal position for introducing diversity through well-established cross-coupling chemistry to probe for new, potency-enhancing interactions.

  • The N1-ethyl group provides a vector for modulating physicochemical properties, and its optimal size should be determined early in the optimization process.

Future work should focus on the synthesis of the proposed analogs and their evaluation in relevant biological assays (e.g., antimicrobial and anticancer screens). The resulting experimental data will serve to validate and refine this predictive SAR model, paving the way for the iterative, data-driven optimization of this scaffold toward a clinical candidate.

References

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Safety & Regulatory Compliance

Safety

5-Bromo-1-ethyl-3-nitro-1H-pyrazole proper disposal procedures

[1] Executive Summary Do not treat this compound as standard organic waste. 5-Bromo-1-ethyl-3-nitro-1H-pyrazole presents a dual-hazard profile: energetic potential (due to the nitro-pyrazole core) and halogenated toxicit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Do not treat this compound as standard organic waste. 5-Bromo-1-ethyl-3-nitro-1H-pyrazole presents a dual-hazard profile: energetic potential (due to the nitro-pyrazole core) and halogenated toxicity (bromine content). Standard disposal methods (e.g., mixing with general non-halogenated solvents or drain disposal) pose severe risks of exothermic decomposition or toxic gas evolution (NOx, HBr).[1]

The only authorized disposal method is High-Temperature Incineration with Flue Gas Scrubbing via a licensed hazardous waste contractor. [1]

Chemical Hazard Profile

To understand the disposal logic, we must first analyze the molecular risks.[1]

ParameterSpecificationRisk Implication
Compound 5-Bromo-1-ethyl-3-nitro-1H-pyrazoleTarget Molecule
Functional Group 1 Nitro (-NO₂) at C3Energetic/Oxidizer: Potential for rapid decomposition or shock sensitivity (though lower than polynitro variants).[2]
Functional Group 2 Bromine (-Br) at C5Halogenated: Combustion releases hydrogen bromide (HBr) and bromine gas (Br₂). Requires scrubbers.
Core Structure Pyrazole Ring (Nitrogen Heterocycle)Nitrogen Rich: Combustion releases Nitrogen Oxides (NOx), a respiratory hazard.
Waste Class Halogenated Organic / Potentially Reactive Strict Segregation Required.
Pre-Disposal Stabilization & Segregation

Scientific Integrity Note: The primary cause of laboratory waste accidents with nitro-heterocycles is inadvertent mixing with incompatible streams (e.g., strong bases or reducing agents), which can trigger exothermic runaway.[1]

A. Compatibility Check (The "Self-Validating" Step)

Before consolidating waste, perform this mental check. If the answer to any is "Yes," STOP .

  • Is the waste container hot? (Indicates active reaction).

  • Does the waste container contain strong bases (NaOH, KOH)? (Nitro compounds are base-sensitive).

  • Does the waste container contain reducing agents (Hydrides, Metals)?

B. Segregation Protocol
  • Solid Waste: Isolate in a dedicated wide-mouth jar. Do not co-mingle with general trash or silica gel contaminated with other reactive species.

  • Liquid Waste (Mother Liquors): Segregate into a Halogenated Solvent carboy.

    • Critical: Ensure the solvent stream is free of peroxides and strong acids.

Operational Disposal Workflow

The following decision tree outlines the logical flow for classifying and packing the waste to ensure compliance with RCRA (Resource Conservation and Recovery Act) and local regulations.

DisposalWorkflow Start Waste Generation (5-Bromo-1-ethyl-3-nitro-1H-pyrazole) StateCheck Physical State? Start->StateCheck SolidPath Solid / Precipitate StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid ContainerSolid Container: Wide-Mouth HDPE Jar SolidPath->ContainerSolid ContainerLiquid Container: Halogenated Waste Carboy LiquidPath->ContainerLiquid Labeling Labeling: 'Hazardous Waste - Halogenated' + 'Contains Nitro Compounds' ContainerSolid->Labeling ContainerLiquid->Labeling DisposalMethod Final Disposal: High-Temp Incineration (w/ Scrubbing) Labeling->DisposalMethod

Figure 1: Decision logic for the segregation and packaging of halogenated nitro-pyrazole waste.

Detailed Procedures
Protocol A: Solid Waste Packaging

Use this for: Expired pure compound, contaminated gloves, weighing boats, and filter cakes.[1]

  • Container Selection: Use a high-density polyethylene (HDPE) wide-mouth jar. Avoid glass if shock sensitivity is suspected (unlikely for this specific mono-nitro derivative, but best practice for nitro compounds).[1]

  • Wetting (Optional but Recommended): If the powder is very fine or dry, wet it slightly with water or mineral oil to desensitize it against friction/static electricity.

  • Labeling:

    • Primary Tag: Hazardous Waste - Toxic Solid .

    • Constituents: List "5-Bromo-1-ethyl-3-nitro-1H-pyrazole".[1]

    • Hazard Checkbox: Check Toxic and Reactive (precautionary).

Protocol B: Liquid Waste (Solutions)

Use this for: Reaction mixtures, HPLC effluent, and washing solvents.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., Dichloromethane, Ethyl Acetate).[1]

    • Avoid: Mixing with Acetone/Base baths (exothermic polymerization risk).

  • PH Check: Check pH of the solution. If acidic or basic, neutralize to pH 6-8 slowly before adding to the waste carboy to prevent heat generation in the drum.[1]

  • Transfer: Use a funnel with a grounding wire if transferring large volumes of flammable solvents containing the compound.

Protocol C: Spill Management (Emergency Response)

Do NOT use metal spatulas. Metal-on-concrete friction can spark.

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[1]

  • Containment:

    • Solids: Cover with wet sand or vermiculite to prevent dust dispersion. Scoop using a plastic dustpan/scoop.

    • Liquids: Absorb with inert pads or vermiculite.[3]

  • Clean-up: Wipe the surface with a solvent-dampened rag (ethanol or water). Place all cleanup materials into the Solid Waste container (Protocol A).

References & Authority

In-Text Citations:

  • Energetic Nature: Nitro-substituted pyrazoles are well-documented energetic materials.[4][5] Even mono-nitro derivatives require careful thermal management during disposal [1].[1]

  • Halogenated Waste: The presence of the Bromine atom mandates the waste be treated as "Halogenated," which legally requires specific incineration protocols to capture acid gases (HBr) under EPA guidelines [2].[1]

  • Waste Classification: Under 40 CFR 261, this material exhibits characteristics of reactivity (potentially) and toxicity, requiring segregation from general refuse [3].[1]

Reference List:

  • MDPI (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. [Link]

  • US EPA. Hazardous Waste Codes: F-Listed and Characteristic Wastes (Halogenated Solvents). [Link]

Sources

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